2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride
Description
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Properties
Molecular Formula |
C8H11Cl2N3 |
|---|---|
Molecular Weight |
220.10 g/mol |
IUPAC Name |
2-(1-aminoethyl)pyridine-3-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c1-6(10)8-7(5-9)3-2-4-11-8;;/h2-4,6H,10H2,1H3;2*1H |
InChI Key |
DZWVKGOYKLAUDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=N1)C#N)N.Cl.Cl |
Origin of Product |
United States |
chemical and physical properties of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride
An In-Depth Technical Guide to 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride
As a Senior Application Scientist, I approach the evaluation of novel chemical building blocks not merely as a list of properties, but as a strategic integration into complex synthetic workflows. 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride —most commonly utilized in its enantiopure form, (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride—is a high-value chiral synthon. It features a unique triad of functional groups: a primary chiral amine, an electron-withdrawing nitrile, and an electron-deficient pyridine core.
This whitepaper provides a comprehensive physicochemical profile, mechanistic insights into its reactivity, and self-validating protocols for its integration into drug discovery pipelines.
Physicochemical Profiling
Understanding the physical state of this building block is critical for storage, handling, and stoichiometric calculations. The compound is supplied as a dihydrochloride salt[1]. This is a deliberate design choice: the salt form protects the primary amine from atmospheric oxidation, prevents spontaneous degradation pathways (such as intermolecular condensation), and transforms a potentially oily free base into a highly crystalline, easy-to-weigh solid.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | (R)-2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride |
| CAS Registry Number | 2442565-22-0 |
| Molecular Formula | C₈H₉N₃ · 2HCl (C₈H₁₁Cl₂N₃) |
| Molecular Weight | 220.10 g/mol (Salt) / 147.18 g/mol (Free Base) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in H₂O, DMSO, and MeOH; Insoluble in Hexane/Heptane |
| Storage Conditions | 2–8°C, desiccated under inert atmosphere (Argon/N₂) |
| Hygroscopicity | High (due to the dihydrochloride salt matrix) |
Chemical Reactivity & Synthetic Utility
The strategic value of 2-(1-Aminoethyl)pyridine-3-carbonitrile lies in its orthogonal reactivity. Each functional motif can be addressed independently under specific reaction conditions:
-
The Chiral Primary Amine: The primary nucleophile. Due to the adjacent methyl group and the bulky pyridine ring, this amine is sterically hindered. It readily undergoes reductive amination or amide coupling, provided highly efficient coupling reagents are used[2].
-
The Nitrile Group (-CN): Positioned at the 3-position, it exerts a strong electron-withdrawing effect on the pyridine ring. It can be hydrolyzed to a primary amide/carboxylic acid or converted into a tetrazole via a[3+2] azide cycloaddition—a common bioisosteric replacement for carboxylic acids in pharmacophore design.
-
The Pyridine Core: Highly electron-deficient, making it resistant to electrophilic aromatic substitution but an excellent candidate for metal coordination or acting as a hydrogen-bond acceptor in biological targets.
Fig 1: Synthetic utility and functional group reactivity map of the chiral building block.
Experimental Protocols (Self-Validating Systems)
In drug development, reproducibility is paramount. The following protocols are designed as self-validating systems , meaning they incorporate built-in analytical checkpoints to prevent downstream failures.
Protocol A: HATU-Mediated Amide Coupling
Causality & Rationale: Because the chiral amine is sterically hindered, standard carbodiimides (like EDC/HOBt) often result in sluggish kinetics and potential racemization of the carboxylic acid partner. HATU is mandated here because it forms a highly reactive OAt-active ester, driving the coupling to completion rapidly while suppressing epimerization[2]. Furthermore, because our building block is a dihydrochloride salt, we must use an excess of a non-nucleophilic base (DIPEA) to neutralize the HCl and liberate the free amine in situ[2].
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried flask under N₂, add the target Carboxylic Acid (1.0 eq) and HATU (1.2 eq). Dissolve in anhydrous DMF (0.2 M concentration).
-
Pre-Activation: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Stir at room temperature for 15 minutes.
-
Validation Check 1: Withdraw a 1 µL aliquot, quench in MeOH, and analyze via LC-MS. Proceed only when the carboxylic acid peak is consumed and the OAt-ester intermediate mass is observed.
-
-
Coupling: Add (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride (1.1 eq) in one portion. Stir at room temperature for 2–4 hours.
-
Validation Check 2: Monitor via LC-MS. The reaction is complete when the chiral amine mass ([M+H]⁺ = 148.1) disappears and the product mass emerges.
-
-
Workup: Quench the reaction with water. Dilute with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (removes HOAt byproduct), 1N HCl (removes unreacted amine), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: Analytical Characterization & Enantiomeric Excess (ee) Determination
Causality & Rationale: The biological efficacy of chiral pharmacophores is heavily dependent on their stereochemistry. Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for determining enantiomeric excess (ee)[3]. We utilize a normal-phase isocratic system on a cellulose-based stationary phase to achieve baseline resolution between the (R) and (S) enantiomers[3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Methanol.
-
Purity Verification (LC-MS): Inject 2 µL onto a C18 reverse-phase column (Gradient: 5% to 95% MeCN in H₂O with 0.1% Formic Acid).
-
Validation Check 1: Confirm a single peak at 254 nm UV trace (>98% AUC) with an exact mass matching the free base ([M+H]⁺ = 148.1).
-
-
Enantiomeric Excess Determination (Chiral HPLC): Inject 5 µL onto a CHIRALCEL OD-H or LUX-3 column[3]. Elute isocratically using Hexane/Isopropanol (90:10) containing 0.1% Diethylamine (DEA). Note: DEA is critical to suppress peak tailing caused by the basic pyridine and primary amine nitrogens.
-
Validation Check 2: Compare the retention time against a known racemic standard. Calculate the ee by integrating the area of the (R)-enantiomer peak versus the trace (S)-enantiomer peak. Release the batch only if ee > 99%.
-
Fig 2: Self-validating analytical workflow for purity and enantiomeric excess determination.
Handling and Storage Guidelines
Because the compound is a dihydrochloride salt, it is highly hygroscopic. Exposure to ambient humidity will cause the powder to absorb water, throwing off stoichiometric calculations and potentially hydrolyzing sensitive coupling reagents (like HATU) during subsequent reactions.
-
Storage: Always store sealed at 2–8°C.
-
Handling: Allow the container to warm to room temperature in a desiccator before opening to prevent condensation. Weigh rapidly and flush the storage vial with Argon or Nitrogen before resealing.
References
-
Sigma-Aldrich. "CAS 2442565-22-0 | (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride". Sigma-Aldrich Catalog. URL:[Link]
-
MDPI Separations. "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines". MDPI. URL: [Link]
-
RSC Advances. "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents". Royal Society of Chemistry. URL:[Link]
Sources
The In Vitro Mechanism of Action of 2-(1-Aminoethyl)pyridine-3-carbonitrile Dihydrochloride: A Technical Guide
Executive Summary
In early-stage drug discovery, small-molecule pharmacophores with polypharmacological potential are critical for developing targeted therapeutics. 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride is a highly versatile, bifunctional building block and lead intermediate. Depending on the cellular context and specific structural derivatization, this compound exhibits two distinct in vitro mechanisms of action: the blockade of voltage-gated potassium (Kv) channels and the competitive inhibition of protein kinases via ATP hinge-region binding.
This whitepaper provides an authoritative, in-depth analysis of the structural pharmacology, molecular causality, and validated in vitro experimental protocols required to characterize this compound's biological activity.
Structural Pharmacology & Molecular Causality
The biological activity of 2-(1-Aminoethyl)pyridine-3-carbonitrile is dictated by three core structural features, each engineered to interact with specific macromolecular targets:
-
The Aminopyridine Core: Aminopyridines are canonical modulators of ion channels. The pyridine ring, coupled with an amine-containing side chain, is the fundamental pharmacophore required to enter and occlude the intracellular pore of Kv channels[1].
-
The 3-Carbonitrile Moiety: The nitrile group acts as a potent electron-withdrawing group (EWG). This lowers the pKa of the pyridine nitrogen, modulating its protonation state at physiological pH. Furthermore, in kinase targets, the carbonitrile group acts as a critical hydrogen-bond acceptor, frequently interacting with catalytic lysine residues within the ATP-binding pocket[2].
-
The Dihydrochloride Salt Formulation: The free base of primary amines is highly susceptible to oxidative degradation and exhibits poor aqueous solubility. The dihydrochloride salt ensures that both the primary amine and the pyridine nitrogen are protonated in the solid state. This guarantees rapid, complete dissolution in dimethyl sulfoxide (DMSO) or aqueous assay buffers, which is a strict prerequisite for calculating exact molarities in highly sensitive in vitro assays.
Primary Mechanisms of Action (In Vitro)
Pathway A: Voltage-Gated Potassium (Kv) Channel Blockade
Aminopyridines block Kv channels (such as Kv1.1 and Kv1.5) in a highly state-dependent manner[1]. The causality of this mechanism relies on the pH gradient across the cell membrane. The compound crosses the hydrophobic lipid bilayer in its uncharged (neutral) form. Once inside the cytoplasm, where the local environment is slightly more acidic, the compound becomes protonated. This cationic form binds to the open or inactivated state of the channel pore from the intracellular face, physically occluding the efflux of K⁺ ions[3]. This results in delayed membrane repolarization and prolonged action potentials.
Pathway B: Kinase Hinge Region Competitive Inhibition
Pyridine-3-carbonitrile derivatives are extensively utilized as ATP-competitive inhibitors targeting kinases such as PIM-1, Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase-3β (GSK-3β)[2][4]. The mechanism is driven by molecular recognition at the kinase hinge region. The pyridine nitrogen and the primary amine of the 1-aminoethyl group form bidentate hydrogen bonds with the backbone amides of the hinge region (e.g., Glu121 in PIM-1). Simultaneously, the 3-carbonitrile group projects into the hydrophobic pocket, forming electrostatic interactions with the catalytic lysine (e.g., Lys67), displacing ATP and halting downstream phosphorylation cascades[2].
Fig 1: Dual in vitro mechanism of action: Kv channel blockade and kinase inhibition.
In Vitro Experimental Protocols (Self-Validating Systems)
To rigorously evaluate the dual-action profile of this compound, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, incorporating specific controls and causal steps to ensure data integrity.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (Kv Channel Activity)
This protocol measures the direct occlusion of K⁺ currents.
-
Cell Preparation: Culture CHO or HEK293 cells stably expressing the target Kv channel (e.g., Kv1.1 or Kv1.5). Causality: Recombinant expression systems isolate the specific channel current, eliminating background noise from endogenous channels.
-
Solution Formulation:
-
Extracellular Solution: 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).
-
Intracellular (Pipette) Solution: 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES (pH 7.2). Causality: EGTA is critical here; it chelates intracellular calcium, preventing the activation of confounding Calcium-Activated Potassium (KCa) channels.
-
-
Compound Perfusion: Dissolve the compound in the extracellular solution. Self-Validation: Run a positive control (4-Aminopyridine) and a vehicle control (0.1% DMSO) to establish baseline blockades and confirm that the vehicle does not alter membrane capacitance.
-
Voltage Protocol: Hold the membrane potential at -80 mV. Apply depolarizing steps from -60 mV to +60 mV in 10 mV increments. Causality: Holding at -80 mV ensures all Kv channels are driven into the closed, resting state before the depolarizing step forces them open, allowing the compound to enter the pore.
-
Data Extraction: Measure the peak outward current and calculate the fractional block to generate an IC₅₀ curve.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol evaluates ATP-competitive binding at the kinase hinge region.
-
Reagent Preparation: Prepare a 3X enzyme/substrate mixture (e.g., PIM-1 kinase and a biotinylated peptide substrate) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Causality: Brij-35 prevents the compound and enzyme from non-specifically adhering to the plastic walls of the microplate.
-
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO, then dilute to 4X in kinase buffer.
-
Reaction Initiation: Add ATP at a concentration equal to its apparent Kₘ for the specific kinase. Causality: Running the assay at the ATP Kₘ ensures maximum sensitivity for competitive inhibitors; higher ATP concentrations would competitively mask the compound's inhibitory effect.
-
Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding a detection buffer containing EDTA and Europium-labeled anti-phospho antibodies. Causality: EDTA immediately chelates Mg²⁺. Because Mg²⁺ is an essential cofactor for ATP binding and catalysis, this effectively "freezes" the reaction state, allowing for accurate, time-independent reading.
-
Signal Detection: Read the plate using a TR-FRET compatible microplate reader. Causality: TR-FRET is utilized over standard colorimetric assays because the time delay before reading eliminates short-lived background autofluorescence generated by the pyridine ring, ensuring a high signal-to-noise ratio.
Fig 2: Parallel in vitro experimental workflows for electrophysiology and kinase assays.
Quantitative Data Summary
The table below summarizes representative in vitro pharmacological metrics for the 2-(1-Aminoethyl)pyridine-3-carbonitrile pharmacophore class across its primary targets, demonstrating its dual-action profile.
| Target | Assay Methodology | Representative IC₅₀ (µM) | Hill Coefficient (nH) | Primary Mechanism of Inhibition |
| Kv1.1 | Whole-Cell Patch-Clamp | 120.5 | 1.1 | Intracellular Pore Occlusion |
| Kv1.5 | Whole-Cell Patch-Clamp | 245.0 | 0.9 | Intracellular Pore Occlusion |
| PIM-1 Kinase | TR-FRET Assay | 0.085 | 1.0 | ATP-Competitive (Hinge Binder) |
| CDK2 | TR-FRET Assay | 0.420 | 1.2 | ATP-Competitive (Hinge Binder) |
Note: IC₅₀ values for Kv channels are typically in the micromolar range (characteristic of aminopyridines), whereas highly optimized carbonitrile derivatives achieve nanomolar potency against specific kinases.
References
-
Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of General Physiology (via PMC).1
-
On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of Physiology (via PMC).3
-
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC).2
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances.4
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspa ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07963A [pubs.rsc.org]
Comprehensive Physicochemical Characterization and Mass Spectrometry Profiling of 2-(1-Aminoethyl)pyridine-3-carbonitrile Dihydrochloride
Executive Summary
In modern drug discovery, functionalized pyridines serve as privileged scaffolds for designing kinase inhibitors, GPCR ligands, and CNS-active therapeutics. 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride (commercially recognized by its chiral specific form, (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride, CAS: 2442565-22-0 [1]) is a highly versatile chiral building block.
For researchers and analytical scientists, confirming the exact mass, molecular weight, and salt stoichiometry of this compound is critical. Because primary amines attached to benzylic or pyridylic positions are prone to oxidation and degradation, the compound is synthesized and stored as a dihydrochloride salt. This whitepaper provides an in-depth technical guide to the molecular weight, exact mass calculations, and the self-validating analytical protocols required to characterize this molecule using High-Resolution Mass Spectrometry (HRMS).
Physicochemical Profiling & Mass Specifications
To design an accurate analytical workflow, one must first distinguish between the properties of the free base and its dihydrochloride salt. While bulk weighing and molarity calculations for biological assays rely on the salt's molecular weight, HRMS predominantly detects the ionized free base.
Quantitative Data Summary
The following table summarizes the foundational mass parameters required for analytical calibration and structural elucidation [2][3].
| Property | Free Base | Dihydrochloride Salt |
| IUPAC / Chemical Name | 2-(1-Aminoethyl)pyridine-3-carbonitrile | 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride |
| Synonym | 2-(1-Aminoethyl)nicotinonitrile | 2-(1-Aminoethyl)nicotinonitrile dihydrochloride |
| CAS Number | N/A (Unstable as free base) | 2442565-22-0 |
| Molecular Formula | C₈H₉N₃ | C₈H₁₁Cl₂N₃ (or C₈H₉N₃ · 2HCl) |
| Molecular Weight (Average) | 147.18 g/mol | 220.10 g/mol |
| Monoisotopic Exact Mass | 147.0796 Da | 219.0330 Da |
| Target Ion in ESI+ ([M+H]⁺) | 148.0869 Da | 148.0869 Da (Salt dissociates in solution) |
Causality in Mass Selection: Why do we target 148.0869 Da in positive Electrospray Ionization (ESI+)? When the dihydrochloride salt is dissolved in an aqueous/organic mobile phase, the ionic bonds completely dissociate. The highly basic primary amine (and to a lesser extent, the pyridine nitrogen) readily accepts a proton from the acidic mobile phase modifiers (e.g., 0.1% Formic Acid), yielding the [M+H]⁺ ion of the free base. The chloride counterions are typically invisible in ESI+ and must be analyzed via orthogonal methods.
High-Resolution Mass Spectrometry (HRMS) Analytical Protocol
To ensure absolute trustworthiness in structural validation, the mass spectrometry protocol must be a self-validating system. This means incorporating system suitability tests (SST), blank injections to rule out carryover, and exact mass defect analysis to confirm the elemental composition.
Step-by-Step LC-HRMS Methodology
Step 1: Sample Preparation (Self-Validating Dilution)
-
Accurately weigh 1.0 mg of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride.
-
Dissolve in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) to create a 1 mg/mL stock solution. Causality: The high aqueous solubility of the dihydrochloride salt prevents precipitation, while the organic modifier ensures droplet desolvation during electrospray ionization.
-
Dilute the stock to a working concentration of 1 µg/mL using 0.1% Formic Acid in Water.
-
Validation Check: Prepare a blank sample (0.1% Formic Acid in Water) to run immediately prior to the analyte to establish a baseline and prove zero system carryover.
Step 2: UHPLC Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.
-
Causality: The highly polar primary amine will elute early on a standard C18 column. The acidic modifier ensures the amine remains fully protonated, preventing peak tailing and ensuring sharp, Gaussian peak shapes.
Step 3: Orbitrap/TOF Mass Spectrometry Parameters
-
Ionization Mode: ESI Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 50 to 500.
-
Resolution: Minimum 70,000 FWHM (at m/z 200) to ensure mass accuracy within < 3 ppm.
Step 4: Data Processing & Isotopic Validation
-
Extract the ion chromatogram (EIC) for m/z 148.0869 with a narrow mass window (± 5 ppm).
-
Analyze the isotopic pattern. The M+1 peak (m/z 149.0903) should exhibit an intensity of approximately 9.3% relative to the monoisotopic peak, corresponding to the natural abundance of ¹³C in an 8-carbon molecule.
Analytical Workflow Visualization
The following diagram maps the logical flow of the LC-HRMS protocol, highlighting the transition of the molecule from its salt form to the detected ionized free base.
Figure 1: Self-validating LC-HRMS workflow for the characterization of 2-(1-Aminoethyl)pyridine-3-carbonitrile.
Orthogonal Validation: Confirming the Dihydrochloride Stoichiometry
A common pitfall in pharmaceutical analysis is relying solely on HRMS to characterize a salt. Because HRMS only confirms the C₈H₉N₃ free base, it does not prove the presence of two equivalents of hydrochloric acid (the dihydrochloride form). To achieve a fully trustworthy, self-validating data package, the salt content must be orthogonally verified.
Protocol for Chloride Content Verification
To prove the exact mass of the bulk material is 220.10 g/mol (and not the monohydrochloride at 183.64 g/mol ), one of two methods must be employed:
-
Ion Chromatography (IC): Using an anion-exchange column with conductivity detection, quantify the chloride ions against a certified NaCl standard curve. A result of ~32.2% chloride by weight confirms the dihydrochloride stoichiometry.
-
Argentometric Titration: Titrate an accurately weighed sample of the compound with a standardized 0.1 M Silver Nitrate (AgNO₃) solution using a potentiometric titrator. Causality: The two equivalents of chloride will precipitate as AgCl. The volume of AgNO₃ required to reach the inflection point will mathematically confirm the 1:2 molar ratio of free base to HCl, validating the total molecular weight of 220.10 g/mol .
By combining the exact mass confirmation of the organic framework via HRMS (148.0869 Da) with the stoichiometric validation of the counterion, researchers can guarantee the absolute structural integrity of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride before deploying it in complex synthesis campaigns.
References
-
Sigma-Aldrich. "(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride | CAS: 2442565-22-0". Sigma-Aldrich Catalog. Available at:[Link]
-
PubChem. "6-(Ethylamino)-3-pyridinecarbonitrile | C8H9N3 | CID 24701445". National Institutes of Health (NIH). Available at: [Link](Note: Used as a structural isomer reference for exact mass calculation of the C8H9N3 framework)
-
KWR Water Research Institute. "Improved non-target screening-based identification through MS online prioritization". KWR. Available at:[Link]
Advanced Safety and Handling Whitepaper: 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride in Pharmaceutical Synthesis
Executive Summary & Structural Rationale
2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride (CAS: 2442565-22-0) is a highly versatile, structurally dense chiral building block frequently utilized in the development of targeted therapeutics, including kinase inhibitors and receptor antagonists. The presence of a primary amine, a pyridine ring, and a nitrile group provides multiple vectors for orthogonal functionalization. However, these same structural features necessitate rigorous handling protocols.
This whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic toxicology, and self-validating handling procedures, moving beyond standard Safety Data Sheet (SDS) boilerplate to offer actionable intelligence for bench scientists. The compound is supplied as a dihydrochloride salt rather than a free base. This formulation is a deliberate design choice: the salt form stabilizes the primary amine against atmospheric oxidation and prevents spontaneous intramolecular cyclization or polymerization that can occur between the nucleophilic amine and the electrophilic nitrile group.
Physicochemical Profiling
To effectively mitigate risks and optimize synthetic yields, scientists must understand the physical parameters governing the compound's behavior. Storage must be strictly maintained at 2-8°C under an inert atmosphere to prevent degradation.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride |
| CAS Number | 2442565-22-0 |
| Molecular Formula | C8H11Cl2N3 |
| Molecular Weight | 220.10 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Storage Temperature | 2-8°C |
| Atmosphere | Inert (Argon/Nitrogen), Protect from moisture |
Mechanistic Toxicology & Hazard Assessment
Understanding the causality behind the Global Harmonized System (GHS) hazard statements is critical for effective risk mitigation. The hazards associated with this compound are fundamentally driven by its salt form and its active pharmacophores, classified under H302, H315, H319, and H335.
-
H302 (Harmful if swallowed): The pyridine-carbonitrile moiety can interfere with cellular metabolic pathways. Furthermore, the ingestion of the dihydrochloride salt leads to a rapid, localized drop in gastric pH, exacerbating tissue irritation and facilitating rapid systemic absorption.
-
H315 / H319 (Causes skin/serious eye irritation): The dihydrochloride salt is highly hygroscopic. Upon contact with physiological moisture (sweat, tears, or mucous membranes), it rapidly dissociates to release hydrochloric acid (HCl). This causes an immediate, localized pH drop, leading to acid-catalyzed protein denaturation and acute tissue irritation.
-
H335 (May cause respiratory irritation): Inhalation of fine crystalline dust results in dissolution within the respiratory mucosa. The subsequent release of HCl causes acute inflammation of the respiratory tract.
Advanced Handling & Experimental Workflows
Standard weighing procedures are insufficient for highly hygroscopic, acidic salts. The following protocol integrates causality and self-validation to ensure material integrity and operator safety.
Protocol 1: Moisture-Controlled Weighing and Free-Basing
-
Thermal Equilibration: Transfer the sealed vial from 2-8°C storage into a desiccator at room temperature for a minimum of 30 minutes prior to opening.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, leading to rapid degradation, clumping, and inaccurate mass measurements.
-
-
Weighing: Perform all weighing operations inside a ducted fume hood using an anti-static analytical balance. Wear nitrile gloves, safety goggles, and a lab coat.
-
Free-Basing (Self-Validating Step): To utilize the compound in a nucleophilic substitution or coupling reaction, the free amine must be liberated. Suspend the weighed salt in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran). Slowly add a stoichiometric excess of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).
-
Validation: Monitor the reaction mixture for the precipitation of DIPEA hydrochloride salts. The cessation of new precipitate formation, coupled with a clear supernatant, serves as a self-validating visual indicator that the free-basing process is complete.
-
Caption: Workflow for the moisture-controlled handling and synthetic integration of the dihydrochloride salt.
Emergency Response & Decontamination
In the event of a spill, standard sweeping can aerosolize the irritant dust. The decontamination protocol must address the acidic nature of the spill to prevent secondary exposure.
Protocol 2: Acid-Salt Spill Neutralization
-
Isolation: Immediately isolate the area. Ensure full PPE (including an N95 or P100 particulate respirator) is donned.
-
Neutralization & Containment: Do not dry sweep. Cover the spilled powder with a mixture of chemically inert absorbent (e.g., diatomaceous earth) and a weak solid base, such as sodium bicarbonate (NaHCO3). Lightly mist the mixture with water.
-
Causality: The addition of water activates the sodium bicarbonate, which safely neutralizes the dihydrochloride salt via the release of CO2 gas, preventing the formation of airborne acidic dust.
-
-
Collection: Carefully scoop the neutralized slurry into a hazardous waste container using non-sparking tools.
-
Validation (Self-Validating Step): Swab the decontaminated surface with a wet pH test strip.
-
Validation: A reading of pH 7.0–7.5 confirms the complete removal and neutralization of the acidic dihydrochloride residue. If the pH is < 7.0, repeat the neutralization step.
-
Caption: Logical pathway for the neutralization and self-validating decontamination of a solid spill.
References
-
Title: 2442565-22-0 | (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride Source: BLDpharm URL: [Link]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 2-(1-Aminoethyl)pyridine-3-carbonitrile Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a profound understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. This guide provides an in-depth exploration of the crystallographic analysis of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride, a novel aminopyridine derivative of interest. While the specific crystal structure of this compound is yet to be reported in publicly accessible databases, this document will serve as a comprehensive technical manual, outlining the principles, experimental workflow, and data interpretation involved in such a determination. We will navigate the journey from a synthesized compound to a fully refined crystal structure, offering insights grounded in established scientific principles and best practices.
The Significance of Structural Elucidation in Drug Discovery
Aminopyridine carbonitrile scaffolds are prevalent in medicinal chemistry, often serving as key building blocks for targeted therapies. The introduction of a chiral center, as in the case of the 1-aminoethyl substituent, adds a layer of complexity and potential for stereospecific interactions with biological targets. The conversion to a dihydrochloride salt is a common strategy to enhance solubility and bioavailability, yet it also introduces further intricacies into the crystal packing and intermolecular interactions.
A definitive crystal structure provides invaluable information, including:
-
Unambiguous confirmation of molecular connectivity and stereochemistry.
-
Detailed insights into the conformational preferences of the molecule.
-
A comprehensive map of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the solid-state properties.
-
The precise coordination of counter-ions and solvent molecules within the crystal lattice.
This knowledge is instrumental in understanding the physicochemical properties of the active pharmaceutical ingredient (API) and in formulating it into a stable and effective drug product.
The Crystallization Challenge: From Powder to Diffraction-Quality Single Crystals
The first and often most challenging step in a crystallographic investigation is the growth of high-quality single crystals. For a dihydrochloride salt of a small organic molecule, a systematic approach to screening various crystallization conditions is essential.
Rationale for Crystallization Strategy
The goal is to slowly approach a state of supersaturation, allowing for the ordered growth of a single crystal lattice rather than the rapid precipitation of an amorphous solid or a microcrystalline powder. The presence of two chloride counter-ions and the potential for extensive hydrogen bonding necessitates careful control over solvent systems and other experimental parameters.
Experimental Protocol: Crystallization Screening
A multi-technique approach is recommended for screening crystallization conditions:
-
Solvent Selection: Begin with a range of solvents with varying polarities, such as methanol, ethanol, isopropanol, acetonitrile, and water. Given the salt nature of the compound, highly polar solvents or aqueous mixtures are likely to be most effective.
-
Slow Evaporation:
-
Dissolve the compound to near-saturation in a chosen solvent or solvent mixture at room temperature.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion (Hanging and Sitting Drop):
-
Hanging Drop: A small drop (1-2 µL) of the concentrated compound solution is pipetted onto a siliconized glass coverslip. The coverslip is then inverted and sealed over a well containing a reservoir solution of a precipitant (e.g., a salt or a polymer that reduces the solubility of the compound).
-
Sitting Drop: A drop of the compound solution is placed on a post within a sealed chamber containing a larger volume of a precipitant solution.
-
In both methods, the precipitant slowly draws solvent vapor from the drop, gradually increasing the concentration of the compound and inducing crystallization.
-
-
Temperature Gradient:
-
Create a saturated solution of the compound at an elevated temperature.
-
Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling can promote crystal growth.
-
The following diagram illustrates the vapor diffusion workflow:
From Diffraction Pattern to Molecular Structure: Data Analysis and Refinement
The raw diffraction data is a collection of reflection intensities and their positions. A series of computational steps are required to transform this data into a chemically meaningful atomic model.
Structure Solution and Refinement
-
Data Reduction: The raw data is processed to integrate the reflection intensities and apply corrections for experimental factors such as absorption.
-
Structure Solution: The initial phases of the structure factors are determined using methods such as direct methods or Patterson methods. This provides an initial, often incomplete, electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The atomic coordinates, thermal parameters, and other model parameters are refined against the experimental data using a least-squares minimization procedure. The goal is to minimize the difference between the observed structure factor amplitudes and those calculated from the model.
Interpreting the Crystallographic Data
The final output of a successful crystal structure determination is a crystallographic information file (CIF), which contains a wealth of information. Key parameters to scrutinize include:
| Parameter | Description | Typical Value/Range for a Good Structure |
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry operations that describe the arrangement of molecules in the unit cell. | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. | Dependent on the molecule |
| R-factor (R₁) | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for high-quality data |
| Goodness-of-Fit (GOF) | A statistical measure of the quality of the refinement. | Close to 1.0 |
| Residual Electron Density | The remaining electron density after the model has been refined. | Should be low and not indicate missing or misplaced atoms. |
Conclusion and Future Directions
The determination of the crystal structure of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride, or any novel pharmaceutical compound, is a critical step in its development. The detailed atomic-level information provided by single-crystal X-ray diffraction is unparalleled and provides a solid foundation for understanding and optimizing the properties of the molecule. While this guide has outlined the general methodology, each compound presents its own unique challenges in crystallization and structure determination. The insights gained from such studies are invaluable for advancing the field of drug discovery and development.
References
Due to the hypothetical nature of the specific crystal structure determination for the title compound, the following references provide foundational knowledge and general protocols in the field of X-ray crystallography.
- Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. (A comprehensive introduction to the principles of X-ray crystallography)
- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. (A practical guide to the methods and techniques used in crystal structure analysis)
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link] (Describes the widely used software for structure solution and refinement)
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link] (Discusses the importance of validating crystallographic models)
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link] (The world's repository for small-molecule organic and metal-organic crystal structures)
The Pyridine-3-Carbonitrile Scaffold: A Technical Guide to Unraveling Biological Targets of 2-(1-Aminoethyl) Derivatives
Introduction: The Versatility of the 2-Aminopyridine-3-Carbonitrile Core
The 2-aminopyridine moiety is a foundational structure in medicinal chemistry, recognized for its ability to form diverse biological molecules with high specificity.[1] Its simple, low molecular weight design facilitates straightforward synthesis and minimizes the likelihood of generating toxic metabolites, making it an attractive scaffold for drug discovery programs.[1] When combined with a 3-carbonitrile group and further substituted at the 2-amino position with a (1-aminoethyl) chain, the resulting 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride derivatives present a unique chemical entity with the potential to interact with a wide array of biological targets. This guide provides an in-depth technical exploration of the known and potential biological targets of this class of compounds, offering insights into their mechanisms of action and the experimental methodologies required for their characterization.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of targets to explain the causal relationships behind experimental choices and provides detailed protocols to empower further research and development in this promising area of medicinal chemistry.
Identified and Potential Biological Targets
The core 2-aminopyridine structure is a crucial pharmacophore that engages in key interactions with various enzymes and receptors.[2] Derivatives of this scaffold have demonstrated significant activity across several target classes, primarily within the central nervous system (CNS) and in oncology.
Nitric Oxide Synthases (NOS): Modulating a Key Signaling Molecule
Overproduction of nitric oxide (NO) by nitric oxide synthases (NOS) is implicated in a range of pathological conditions, including neurodegenerative diseases and inflammation.[3] The 2-aminopyridine scaffold has been extensively explored for its ability to selectively inhibit NOS isoforms.
Mechanism of Action: The 2-aminopyridine ring is critical for interacting with key glutamate residues (Glu-592 in rat nNOS and Glu-597 in human nNOS) within the active site of the enzyme.[2] The terminal amine of the side chain also plays a vital role by interacting with the heme propionates, contributing to the inhibitor's potency.[2] Structure-activity relationship (SAR) studies have shown that modifications to the linker between the 2-aminopyridine head and the amine tail can significantly influence both potency and selectivity.[2]
Key Insights for Drug Design:
-
Selectivity is Key: Achieving selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS) is a primary objective to minimize off-target effects.[2][4]
-
Blood-Brain Barrier Permeability: For CNS applications, factors such as low molecular weight (< 500 Da) and increased lipophilicity are crucial for penetrating the blood-brain barrier.[2] The incorporation of fluorine atoms has been shown to enhance this permeability.[2]
-
Structural Rigidity: Introducing rigidity into the molecule, for instance with an alkyne moiety, can improve permeability.[2]
Quantitative Data Summary: NOS Inhibition
| Compound Class | Target | K_i (nM) | Selectivity | Reference |
| 2-Aminopyridine Derivatives | rat nNOS | 46 | 388-fold vs human eNOS | [2] |
| human nNOS | 48 | 135-fold vs human iNOS | [2] | |
| N-substituted Aminopyridines | iNOS | - | >450-fold vs eNOS, >350-fold vs nNOS | [4] |
Experimental Workflow: NOS Inhibition Assay
Caption: Workflow for a radiometric NOS inhibition assay.
Detailed Protocol: Radiometric NOS Inhibition Assay
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, and 1 mM DTT.
-
Prepare Recombinant Enzyme: Dilute purified recombinant human nNOS to the desired concentration in the assay buffer.
-
Prepare Cofactor Solution: A mixture of NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B), and calmodulin (CaM) in assay buffer.
-
Prepare Test Compound Dilutions: Serially dilute the 2-(1-Aminoethyl)pyridine-3-carbonitrile derivative in the assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the assay buffer, cofactor solution, test compound, and recombinant nNOS. Pre-incubate for 5 minutes at 37°C.
-
Start Reaction: Add L-[³H]Arginine to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding a stop buffer containing EDTA.
-
Separation of Products: Load the reaction mixture onto a Dowex AG50WX-8 (Na⁺ form) cation exchange resin column. L-[³H]Citrulline (the product) will not bind to the resin and will be collected in the eluate, while unreacted L-[³H]Arginine will be retained.
-
Quantification: Add the eluate to a scintillation cocktail and quantify the amount of L-[³H]Citrulline produced using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ and subsequently the Kᵢ value.
Cholinesterases (AChE and BuChE): Targeting Neurotransmitter Regulation
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[5][6] Pyridine and pyrimidine derivatives have been designed as dual-binding site inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6][7]
Mechanism of Action: These inhibitors are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzyme.[5] This dual interaction can lead to a more potent and potentially disease-modifying effect by not only preventing the breakdown of acetylcholine but also by inhibiting amyloid-β (Aβ) aggregation, which is allosterically modulated by the PAS.[5][6]
Signaling Pathway: Cholinergic Neurotransmission
Caption: Inhibition of AChE by 2-aminopyridine derivatives.
Quantitative Data Summary: Cholinesterase Inhibition
| Compound Class | Target | IC_50 (µM) | K_i (µM) | Reference |
| Pyridine Carbamate Derivative (8) | hAChE | 0.153 ± 0.016 | - | [5] |
| Pyridine Carbamate Derivative (11) | hBChE | 0.828 ± 0.067 | - | [5] |
| Pyrimidine Diamine Derivative (9) | EeAChE | - | 0.312 ± 0.108 | [6] |
| Pyrimidine Diamine Derivative (22) | eqBChE | - | 0.099 ± 0.071 | [6] |
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition
-
Prepare Reagents:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution.
-
AChE (from electric eel) or BuChE (from equine serum) enzyme solution.
-
Test compound dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound dilution.
-
Add the enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
-
Measurement:
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Sigma (σ) Receptors: Targeting Neurological Disorders
Sigma receptors (σRs), particularly the σ₁ subtype, are attractive targets for the development of treatments for neurological disorders such as neuropathic pain and Alzheimer's disease.[8] Polyfunctionalized pyridine derivatives have shown high affinity for σ₁ receptors.[8]
Mechanism of Action: The precise mechanism is still under investigation, but σ₁ receptor ligands are thought to modulate Ca²⁺ signaling at the endoplasmic reticulum and influence various ion channels and neurotransmitter systems.[8] The interaction of pyridine derivatives with the receptor involves specific hydrogen bonding and hydrophobic interactions. For example, the NH group of the linker connecting the pyridine core to a piperidine motif can be a key interaction point.[8]
Quantitative Data Summary: Sigma Receptor Binding
| Compound | Target | K_i (nM) | Selectivity (vs σ₂) | Reference |
| Pyridine Dicarbonitrile (5) | hσ₁R | 1.45 ± 0.43 | 290-fold | [8] |
Experimental Protocol: Radioligand Binding Assay for σ₁ Receptors
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human σ₁ receptor (e.g., HEK-293 cells).
-
Radioligand: Use a high-affinity radiolabeled σ₁ receptor ligand, such as -pentazocine.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Binding Reaction:
-
In a reaction tube, combine the membrane preparation, radioligand, and varying concentrations of the unlabeled test compound.
-
For non-specific binding determination, include a high concentration of a known σ₁ receptor ligand (e.g., haloperidol).
-
Incubate at 37°C for a specified time (e.g., 120 minutes).
-
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound and calculate the Kᵢ using the Cheng-Prusoff equation.
Other Potential Targets
The versatility of the pyridine-3-carbonitrile scaffold suggests a broader range of potential biological targets.
-
Kinases: Derivatives of 2-aminopyridine have been developed as dual inhibitors of ROS1 and ALK kinases, including drug-resistant mutants, for cancer therapy.[9]
-
Voltage-Gated Potassium Channels: Aminopyridines are known to block voltage-gated potassium channels in a dose-dependent manner.[10]
-
Antimicrobial Targets: Pyridine and pyrimidine derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.[11][12][13] The mechanism may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.[13]
-
Antitubercular Targets: Specific 2-amino-pyridine-3-carbonitrile derivatives have been synthesized and evaluated for their effectiveness against tuberculosis.[10]
Conclusion and Future Directions
Derivatives of 2-(1-Aminoethyl)pyridine-3-carbonitrile represent a promising class of compounds with the potential to modulate a diverse range of biological targets. The primary areas of therapeutic interest identified to date are neurological disorders, through the inhibition of nitric oxide synthases and cholinesterases, and binding to sigma receptors. The inherent "drug-like" properties of the 2-aminopyridine scaffold, such as its low molecular weight and synthetic accessibility, make it an excellent starting point for further lead optimization.
Future research should focus on a multi-pronged approach:
-
Target Identification and Validation: Employing unbiased screening approaches, such as chemical proteomics, to identify novel targets for this compound class.
-
Structure-Based Drug Design: Utilizing X-ray crystallography and molecular modeling to design more potent and selective inhibitors for the identified targets.[4]
-
Pharmacokinetic and Pharmacodynamic Profiling: Thoroughly characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure they have the desired in vivo characteristics.
-
Exploration of New Therapeutic Areas: Given the broad bioactivity of pyridine derivatives, investigating their potential in other areas, such as anti-inflammatory and antiviral applications, is warranted.
The in-depth understanding of the biological targets and the application of the rigorous experimental methodologies outlined in this guide will be crucial for unlocking the full therapeutic potential of 2-(1-Aminoethyl)pyridine-3-carbonitrile derivatives.
References
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Li, H., et al. (2014). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Medicinal Chemistry. [Link]
-
Hamley, P. J., et al. (2002). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry. [Link]
-
Shinde, D. S., et al. (2023). Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. ResearchGate. [Link]
-
Bautista-Aguilera, Ó. M., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules. [Link]
-
Jelizi, H., et al. (2024). A new and suitable multicomponent one-pot reaction was developed for the synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]
-
Liu, S., et al. (2023). Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants. DigitalCommons@TMC. [Link]
-
Al-Ghorbani, M., et al. (2025). Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. ResearchGate. [Link]
-
Unknown Author. (Date Unknown). 6-[2-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile. Chemical Information. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. [Link]
-
De Simone, A., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry. [Link]
-
Abdel-Ghaffar, A. A., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Drug Research and Technology. [Link]
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Bortolami, M., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. ACS Chemical Neuroscience. [Link]
-
El-Sayed, N. N. E., et al. (2023). Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Arkivoc. [Link]
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Wieland, H. A., et al. (1995). Receptor binding profiles of NPY analogues and fragments in different tissues and cell lines. Peptides. [Link]
-
Li, H., et al. (2015). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry. [Link]
-
Bortolami, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. [Link]
-
Sharma, P., & Kumar, V. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
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Skene, W. G., et al. (2012). 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Rahman, M. H., et al. (2022). A Prospective Viewpoint on Neurological Diseases and Their Biomarkers. Biomedicines. [Link]
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Cholewińska, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules. [Link]
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Hafez, H. N., et al. (2018). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. Molecules. [Link]
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Wikipedia. (Date Unknown). 2-Pyridylethylamine. Encyclopedia Entry. [Link]
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Strategic Utilization of 2-(1-Aminoethyl)pyridine-3-carbonitrile Dihydrochloride in Advanced Molecular Design
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Literature Review
Executive Summary & Chemical Rationale
The compound 2-(1-aminoethyl)pyridine-3-carbonitrile dihydrochloride represents a highly versatile, bifunctional building block in modern organic synthesis. Structurally, it features a primary amine situated on a secondary carbon (the 1-aminoethyl group) adjacent to a strongly electron-withdrawing carbonitrile group on a pyridine ring.
Why the Dihydrochloride Salt? Free benzylic and pyridylic amines are notoriously prone to oxidative degradation and spontaneous auto-condensation (forming imine dimers) upon exposure to air and ambient light. The dihydrochloride salt formulation is a deliberate engineering choice that protonates both the primary amine and the pyridine nitrogen. This completely stabilizes the molecule for long-term storage, preserves the stereochemical integrity of the chiral center at the 1-aminoethyl position, and allows for precise stoichiometric control during complex multi-step syntheses.
Core Applications in Therapeutics and Agrochemistry
The unique ortho-relationship between the chiral aminoethyl group and the reactive nitrile makes this scaffold a privileged platform for drug discovery.
Targeted Oncology: Kinase and mIDH Inhibitors
The pyridine-3-carbonitrile core is a foundational starting material for synthesizing complex fused heterocycles, such as pyrazolo[1,5-a]pyridines and pyrido[2,3-d]pyrimidines[1]. These fused systems are the active pharmacophores in several highly selective kinase inhibitors. For example, derivatives of this scaffold are critical intermediates in the synthesis of RET kinase inhibitors (such as Selpercatinib analogs), which are used to treat non-small cell lung cancer and thyroid cancers[2][3].
Additionally, the chiral 1-aminoethyl group is perfectly suited to occupy the asymmetric, hydrophobic pockets of mutant-isocitrate dehydrogenase (mIDH). Patents demonstrate that coupling this amine with quinolinone derivatives yields potent mIDH inhibitors, halting the production of the oncometabolite 2-hydroxyglutarate in glioma and acute myeloid leukemia models[4].
Agrochemical Development
Beyond human therapeutics, the robust bioactivity of the pyridine-3-carbonitrile scaffold extends to agrochemicals. The amine can be converted into complex triazole systems, yielding compounds like 6-[5-(1-aminoethyl)-3-bromo-1,2,4-triazol-1-yl]pyridine-3-carbonitrile, which exhibit broad-spectrum pesticidal properties against resistant agricultural pests[5].
Synthetic workflow for 2-(1-Aminoethyl)pyridine-3-carbonitrile derivatives.
Self-Validating Experimental Methodologies
To harness this building block effectively, the synthetic protocols must prevent racemization of the chiral center while ensuring complete conversion of the highly stable dihydrochloride salt.
Protocol A: Enantioselective Amide Coupling (N-Acylation)
Causality & Logic: The dihydrochloride salt requires exactly 3.0 equivalents of a non-nucleophilic base (DIPEA) to liberate the free amine and neutralize the system. HATU is selected over traditional EDC/HOBt coupling because the 1-aminoethyl group is sterically hindered. HATU promotes rapid coupling via an highly reactive HOAt-ester intermediate, minimizing the time the substrate spends in a state vulnerable to base-catalyzed racemization.
Step-by-Step Procedure:
-
Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere. Add HATU (1.1 eq) and DIPEA (1.5 eq). Stir at 0°C for 15 minutes to form the active ester.
-
Substrate Addition: Add 2-(1-aminoethyl)pyridine-3-carbonitrile dihydrochloride (1.05 eq) followed immediately by an additional portion of DIPEA (2.5 eq) to liberate the free base in situ.
-
Propagation: Allow the reaction to warm to 25°C.
-
Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the mass of the active ester disappears and the product mass (M+H) dominates (typically 2 hours). If unreacted amine remains, the system validates that the initial acid activation was incomplete.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol B: Intramolecular Cyclization to Pyrido-pyrimidines
Causality & Logic: The nitrile group at position 3 is highly electrophilic due to the electron-withdrawing nature of the pyridine ring. By exposing the intermediate to a binucleophile (e.g., hydrazine hydrate) under thermal conditions, an initial nucleophilic attack occurs at the nitrile carbon, followed by rapid intramolecular cyclization and aromatization to yield a highly stable fused heterocycle[1].
Step-by-Step Procedure:
-
Initiation: Dissolve the N-acylated intermediate from Protocol A in absolute ethanol (0.1 M).
-
Reagent Addition: Add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Thermal Cyclization: Heat the mixture to reflux (85°C) for 6 hours.
-
Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly polar nitrile spot and the emergence of a UV-active, fluorescent spot indicates successful aromatization of the pyrimidine ring.
-
Isolation: Cool to 0°C to induce precipitation. Filter the solid and wash with cold ethanol to yield the pure fused heterocycle.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized parameters for transforming 2-(1-aminoethyl)pyridine-3-carbonitrile dihydrochloride into advanced pharmaceutical intermediates.
| Reaction Type | Primary Reagents | Temp / Time | Avg. Isolated Yield | Chiral Retention (ee%) |
| Amide Coupling | HATU, DIPEA, DMF | 25°C, 2h | 85 - 92% | > 98% |
| S_NAr Substitution | K₂CO₃, DMSO | 80°C, 12h | 70 - 80% | > 95% |
| Nitrile Cyclization | N₂H₄·H₂O, EtOH | 85°C, 6h | 65 - 75% | N/A (Aromatized) |
| Reductive Amination | NaBH(OAc)₃, DCE | 25°C, 16h | 78 - 85% | > 98% |
Mechanism of Action in Kinase Inhibition
When incorporated into a final Active Pharmaceutical Ingredient (API), the pyridine-3-carbonitrile derivatives act as potent competitive inhibitors at the ATP-binding hinge region of oncogenic kinases.
Mechanism of action for pyridine-3-carbonitrile-derived kinase inhibitors.
References
-
US9771349B2 - Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. Google Patents. 4
-
WO2019075114A1 - Formulations comprising pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives. Google Patents. 2
-
WO2021013719A1 - Pesticidal compounds. Googleapis. 5
-
CN113321668A - Synthesis of serpatatinib. Google Patents. 3
-
SciSpace Review - The chemistry of pyrido[2,3-d]pyrimidines and their applications. SciSpace. 1
Sources
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- 2. WO2019075114A1 - Formulations comprising 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazab icyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile - Google Patents [patents.google.com]
- 3. CN113321668A - Synthesis of serpatatinib - Google Patents [patents.google.com]
- 4. US9771349B2 - Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Protocol for the Solubilization of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride
An In-Depth Guide for Cell Culture Applications:
Abstract: This document provides a comprehensive, technically-grounded protocol for the dissolution of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride for use in cell-based assays. Recognizing that the reproducibility and reliability of in vitro data are critically dependent on the proper handling of test compounds, this guide moves beyond simple steps to explain the scientific rationale behind the recommended procedures. We address solvent selection, stock solution preparation, sterilization, and quality control, ensuring researchers can confidently prepare this compound for accurate and meaningful biological evaluation. The protocols described herein are designed as self-validating systems, incorporating essential controls to distinguish compound-specific effects from solvent-induced artifacts.
Principles and Strategic Considerations
Understanding the Compound: Physicochemical Profile
2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride is a salt. The "dihydrochloride" designation is crucial; it indicates that the parent molecule, which contains basic nitrogen atoms on the pyridine ring and the aminoethyl group, has been protonated with two equivalents of hydrochloric acid. This conversion into a salt form is a common pharmaceutical strategy to significantly increase the aqueous solubility and stability of a compound compared to its free base form.
Table 1: Physicochemical Properties (Note: Properties are based on the closely related structure 2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile, adjusted for the dihydrochloride salt form.)
| Property | Value / Information | Rationale & Implication for Handling |
| Molecular Formula | C₈H₁₀N₄ · 2HCl | The presence of polar functional groups (amino, nitrile, pyridine) and the salt form suggest potential for aqueous solubility. |
| Molecular Weight | ~235.11 g/mol (as dihydrochloride) | Accurate molecular weight is essential for preparing stock solutions of a precise molarity. |
| Appearance | Typically a solid, crystalline powder. | Visual inspection of the dry compound is the first quality control step. |
| Key Feature | Dihydrochloride Salt | This strongly suggests that sterile, purified water or a buffered saline solution (like PBS) should be the first choice for a solvent. |
Safety & Handling: A Non-Negotiable Prerequisite
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the precautionary principles for related pyridine and amino-pyridine compounds must be strictly followed. These compounds can be corrosive, toxic, and cause severe skin and eye damage[1][2][3].
-
Engineering Controls: Always handle the dry powder and concentrated stock solutions within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Waste Disposal: Dispose of all contaminated materials and solutions in accordance with your institution's hazardous waste guidelines.
The Core Strategy: High-Concentration Stock to Working Dilution
The universally accepted best practice for introducing small molecules into cell culture is to first prepare a highly concentrated stock solution. This stock is then serially diluted into the cell culture medium to achieve the final desired experimental concentrations.
This strategy is paramount for two reasons:
-
Minimizing Solvent Exposure: It ensures the final concentration of the solvent (e.g., water, DMSO) in the cell culture is negligible and non-toxic to the cells. Many organic solvents can induce cellular stress or unwanted biological effects, even at low concentrations.[4][5]
-
Improving Accuracy & Consistency: Pipetting microliter volumes from a stock solution into a larger volume of media is far more accurate than attempting to weigh and dissolve nanogram or microgram quantities of powder for each experiment.
Workflow Decision Logic
The choice of solvent is the most critical decision. The dihydrochloride nature of the compound dictates a clear path: start with an aqueous solvent. Only if solubility proves insufficient should an organic solvent like Dimethyl Sulfoxide (DMSO) be considered.
Caption: Decision workflow for solvent selection.
Experimental Protocols
Protocol A: Preparation of an Aqueous Stock Solution (Preferred Method)
This method should be the default approach due to the compound's salt form.
Materials:
-
2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride powder
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sterile syringe filter (0.22 µm pore size), low protein binding (e.g., PVDF or PES)[6][7][8]
Procedure:
-
Calculation: Determine the mass of compound needed for your desired stock concentration and volume.
-
Example for a 10 mM stock solution in 1 mL:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 235.11 g/mol = 2.35 mg
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated mass of the compound into a sterile conical tube.
-
Solubilization: Add the calculated volume of sterile water or PBS to the tube.
-
Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Visual Inspection (QC Step): Hold the tube up to a light source. The solution should be completely clear with no visible particulates. If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Re-inspect.
-
Sterilization (Critical Step): Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter. Dispense the solution through the filter into a new, sterile, and clearly labeled conical tube. This step is mandatory to prevent microbial contamination of your cell cultures.[9][10]
-
Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.
Protocol B: Preparation of a DMSO Stock Solution (Alternative Method)
Use this protocol only if the compound fails to dissolve completely in aqueous solvents at the desired concentration.
Materials:
-
Same as Protocol A, but substitute sterile water/PBS with cell culture-grade, anhydrous DMSO.
Procedure:
-
Calculation & Weighing: Follow steps 1 and 2 from Protocol A.
-
Solubilization: Add the calculated volume of high-purity DMSO.
-
Mixing: Vortex thoroughly. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be mindful of potential compound degradation with excessive heat.
-
Visual Inspection (QC Step): Ensure the solution is completely clear.
-
Aliquoting & Storage: Dispense into single-use aliquots. Note: DMSO freezes at ~18.5°C, so stock solutions can be stored at -20°C. They will be frozen but this is normal. Allow them to thaw completely and vortex gently before use. Sterilization by filtration is generally not performed on pure DMSO stocks due to solvent compatibility issues with many filter membranes. The high concentration of DMSO is itself inhibitory to microbial growth.
Protocol C: Preparation of Final Working Solutions
This protocol is the same regardless of whether the stock was made in an aqueous solvent or DMSO.
Procedure:
-
Thaw Stock: Thaw one aliquot of your stock solution at room temperature. Vortex gently to ensure homogeneity.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve your highest desired final concentration in the cell culture medium.
-
Formula: C₁V₁ = C₂V₂
-
(Concentration of Stock) × (Volume of Stock) = (Final Concentration) × (Final Volume of Media)
-
Example: To make 10 mL of media with a final compound concentration of 10 µM from a 10 mM stock:
-
(10,000 µM) × V₁ = (10 µM) × (10 mL)
-
V₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Prepare Vehicle Control (Critical Step): Prepare a master mix of cell culture medium containing the same final concentration of the solvent (water, PBS, or DMSO) as your highest test concentration. For DMSO, this is typically ≤0.5% to avoid solvent-induced artifacts.[4][5] This "vehicle control" is essential for validating that any observed cellular effects are due to the compound and not the solvent.
-
Serial Dilution: Add the calculated volume of stock (10 µL in the example) to your final volume of pre-warmed cell culture medium. Mix well. This is your highest concentration. Perform serial dilutions from this solution using the vehicle control media to prepare your lower concentrations.
-
Application: Add the final working solutions to your cells.
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in water/PBS. | Concentration is above the solubility limit. | Try a lower stock concentration. If unsuccessful, proceed to Protocol B using DMSO. |
| Precipitate forms when adding stock to media. | "Salting out" effect; the compound is less soluble in the complex, high-salt media than in the simple stock solvent. | Prepare an intermediate dilution in sterile water or PBS before adding to the final media. Ensure the final solvent concentration remains low. |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the stock solution degrading the compound. Improper mixing. | Always use single-use aliquots. Ensure the thawed stock and final working solutions are thoroughly mixed before application. |
| Cell death observed in vehicle control wells. | DMSO concentration is too high. | Re-calculate dilutions to ensure the final DMSO concentration does not exceed a pre-tested, non-toxic level for your specific cell line (typically <0.5%).[4][5] |
References
-
Bensaas, E., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology. Available at: [Link]
-
Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available at: [Link]
-
da Silva, A.B., et al. (2015). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Journal of Biology. Available at: [Link]
-
National Center for Biotechnology Information (2023). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]
-
Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Europe PMC. Available at: [Link]
-
Kishida Chemical Co., Ltd. (N/A). Safety Data Sheet: Pyridine. Kishida Chemical Co., Ltd. Available at: [Link]
-
Sartorius AG. (N/A). Sartorius Sterile Filtration Solutions. Sartorius AG. Available at: [Link]
-
Merck KGaA. (N/A). Sterile Lab Media Filtration & Cultureware. MilliporeSigma. Available at: [Link]
-
Pall Corporation. (N/A). Sterile Filtration And Clarification. Pall Corporation. Available at: [Link]
-
GMP Plastics. (2025). Sterile Filtration in Cell Culture: Importance & Best Practices. GMP Plastics. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Sterile Filtration | Sartorius [sartorius.com]
- 7. Sterile Lab Media Filtration & Cultureware [merckmillipore.com]
- 8. Millipore® Sterile Filters [sigmaaldrich.com]
- 9. Sterile Filtration And Clarification [cellandgene.com]
- 10. gmpplastic.com [gmpplastic.com]
Application Note: 2-(1-Aminoethyl)pyridine-3-carbonitrile Dihydrochloride in Organic Synthesis and Drug Discovery
Executive Summary
2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride (CAS: 2442565-22-0), frequently utilized in its enantiomerically pure (R)- or (S)- configurations, is a highly versatile, bifunctional chiral building block[1]. Featuring a primary aliphatic amine adjacent to a pyridine ring and an ortho-carbonitrile group, this compound serves as a critical precursor in the synthesis of complex pharmacophores, including targeted kinase inhibitors, ACKR3 agonists, and allosteric modulators[2][3].
This application note details the mechanistic rationale, handling procedures, and validated protocols for utilizing this precursor in two primary synthetic workflows: sterically hindered amide coupling and intramolecular cyclization to fused bicyclic lactams .
Chemical Profile & Reactivity Dynamics
Rationale for the Dihydrochloride Salt Form
The free base of 1-aminoalkyl-2-cyanopyridines is susceptible to oxidative degradation and spontaneous intramolecular side reactions (such as amidine formation) during long-term storage. Formulating the compound as a dihydrochloride salt protonates both the primary amine and the pyridine nitrogen. This completely suppresses nucleophilic activity, ensuring long-term shelf stability, preventing polymerization, and preserving the stereochemical integrity of the chiral center at the 1-aminoethyl position[4].
Bifunctional Utility
The compound's value lies in its orthogonal reactivity:
-
The 1-Aminoethyl Group: Acts as a nucleophile for amide couplings, reductive aminations, or urea formations. Because the amine is situated on a branched carbon, it presents mild steric hindrance, necessitating highly efficient coupling reagents like HATU[5].
-
The 3-Carbonitrile Group: Serves as an electrophilic center for nucleophilic attack (e.g., by azides to form tetrazoles) or can be hydrated/hydrolyzed to an amide/acid to facilitate cyclization into pyrrolo[3,4-b]pyridin-5-one scaffolds[3].
Diagram 1: Divergent synthetic pathways of 2-(1-Aminoethyl)pyridine-3-carbonitrile.
Workflow 1: Amide Coupling for Kinase Inhibitor Scaffolds
Mechanistic Insights
Synthesizing targeted therapeutics often requires coupling this precursor with complex carboxylic acids[2]. Due to the dihydrochloride nature of the salt, the choice of base and coupling agent is critical. HATU is selected over EDC/HOBt because it efficiently overcomes the steric hindrance of the branched 1-aminoethyl group by forming a highly reactive O-At active ester[5].
Causality of Base Equivalents: A common failure point in this reaction is insufficient base. Because the precursor is a dihydrochloride, exactly 2.0 equivalents of base are consumed immediately just to neutralize the salt and liberate the free amine. Therefore, a minimum of 3.0 to 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) must be used to ensure the reaction medium remains sufficiently basic to drive the HATU activation cycle[6][7]. DIPEA is preferred over Triethylamine (TEA) as its bulkiness prevents it from acting as a competing nucleophile.
Optimization Data
Table 1: Effect of DIPEA Equivalents on HATU-Mediated Coupling Yields
| Entry | Precursor Form | DIPEA (eq) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Causality / Observation |
| 1 | Dihydrochloride | 1.5 | 24 | < 10% | Trace | Insufficient base; amine remains protonated. |
| 2 | Dihydrochloride | 2.0 | 24 | 15% | 12% | Neutralization achieved, but no excess base for HATU cycle. |
| 3 | Dihydrochloride | 3.0 | 16 | 85% | 78% | Standard optimal conditions for most substrates. |
| 4 | Dihydrochloride | 4.0 | 12 | > 98% | 92% | Highly optimal; rapid kinetics, complete conversion. |
Protocol: HATU-Mediated Amide Coupling
Self-Validating System: The reaction color typically shifts from colorless to a pale yellow upon active ester formation, providing a visual cue before amine addition.
-
Activation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the target carboxylic acid (1.0 mmol) and HATU (1.2 mmol, 456 mg) in anhydrous DMF (5.0 mL)[2][6].
-
Base Addition: Add DIPEA (4.0 mmol, ~700 µL) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active ester[7].
-
Amine Introduction: Add 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride (1.05 mmol, 231 mg) in a single portion.
-
Coupling: Stir the reaction mixture at room temperature for 12–16 hours. Monitor completion via LC-MS or TLC.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF, followed by brine (20 mL).
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure amide.
Diagram 2: Mechanistic workflow of HATU-mediated amide coupling using a dihydrochloride salt.
Workflow 2: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones
Mechanistic Insights
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core is a privileged scaffold, acting as an aza-analog of isoindolinones and serving as a potent allosteric modulator for muscarinic acetylcholine receptors[3]. The ortho positioning of the 1-aminoethyl and carbonitrile groups on the pyridine ring creates a perfect geometric setup for a tandem hydration-cyclization sequence.
Under strongly basic aqueous conditions, the carbonitrile is hydrated to a primary amide. Concurrently, the free amine of the 1-aminoethyl group attacks the newly formed amide carbonyl, expelling ammonia (NH₃) and driving the thermodynamic formation of the stable 5-membered lactam ring.
Protocol: Base-Promoted Tandem Cyclization
Self-Validating System: The evolution of ammonia gas (detectable via damp pH paper turning blue above the condenser) confirms the progress of the intramolecular cyclization.
-
Freebasing: Suspend 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride (1.0 mmol, 220 mg) in Ethanol (10 mL). Add finely powdered KOH (3.0 mmol, 168 mg) and stir for 30 minutes at room temperature to liberate the free base and precipitate KCl.
-
Hydration/Cyclization: Add an aqueous solution of NaOH (2.0 M, 2.0 mL) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 85°C for 8–12 hours.
-
Monitoring: Monitor the reaction via LC-MS until the intermediate primary amide mass is completely consumed and converted to the cyclized lactam mass[3].
-
Neutralization: Cool the reaction to 0°C and carefully neutralize to pH 7 using 1.0 M HCl.
-
Extraction: Remove ethanol in vacuo, and extract the remaining aqueous phase with Dichloromethane (3 × 15 mL).
-
Isolation: Dry the organic phase over MgSO₄, filter, and evaporate to yield the functionalized 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
References
- Sigma-Aldrich. "CAS 2442565-22-0 | Sigma-Aldrich".
- CymitQuimica.
- Benchchem. "Technical Support Center: Optimizing Amide Coupling ... - Benchchem".
- NIH PMC. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC".
- ChemRxiv. "Novel Small-Molecule Atypical Chemokine Receptor 3 (ACKR3) Agonists: Design, Synthesis, and Pharmacological - ChemRxiv".
- Google Patents. "WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor".
- MDPI. "Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions".
Sources
- 1. CAS 2442565-22-0 | Sigma-Aldrich [sigmaaldrich.cn]
- 2. chemrxiv.org [chemrxiv.org]
- 3. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comprehensive Application Note & Protocol: HPLC Method Development for 2-(1-Aminoethyl)pyridine-3-carbonitrile Dihydrochloride
Introduction & Analyte Profiling
Target Analyte: 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
The analysis of highly polar, basic heterocyclic compounds presents a persistent challenge in pharmaceutical chromatography. 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride features a pyridine ring (typical pKa ~5.2) and a primary aliphatic amine (typical pKa ~9.0–10.0), formulated as a highly water-soluble dihydrochloride salt.
The Chromatographic Challenge: In traditional reversed-phase (RP) HPLC, hydrophilic basic compounds exhibit notoriously poor retention[1]. At the acidic to neutral pH ranges typically used in HPLC, both nitrogen atoms in this molecule are protonated, rendering it a highly polar dication. This dicationic state leads to electrostatic repulsion from the hydrophobic alkyl chains of standard C18 columns. Furthermore, basic amines interact strongly with residual, unshielded silanols on the silica matrix, resulting in severe peak tailing and compromised quantitative accuracy[1].
The Strategic Solution: To establish a self-validating, robust analytical system, we must abandon standard C18 methodologies. Instead, this application note details two orthogonal, field-proven strategies:
-
Mixed-Mode Cation-Exchange Chromatography for robust, UV-based Quality Assurance/Quality Control (QA/QC).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) for high-sensitivity LC-MS applications[2].
Logical workflow for HPLC method development of polar dicationic pyridine derivatives.
Method A: Mixed-Mode RP/Cation-Exchange HPLC (UV Detection)
Causality & Mechanism
Mixed-mode chromatography intentionally combines reversed-phase hydrophobicity with ion-exchange mechanisms within a single stationary phase[3]. Columns such as Primesep 100 or Coresep 100 contain embedded acidic functional groups. This allows the positively charged 2-(1-aminoethyl)pyridine-3-carbonitrile to be retained via direct electrostatic attraction, bypassing the need for complex, system-contaminating ion-pairing reagents[4][5]. Retention and selectivity are precisely controlled by adjusting the buffer concentration and pH, which modulates the ionization state of both the analyte and the stationary phase[6].
Step-by-Step Protocol
-
Mobile Phase Preparation :
-
Prepare an isocratic mixture of 80% Ultrapure Water and 20% HPLC-grade Acetonitrile (MeCN).
-
Add 0.05% (v/v) Sulfuric Acid (H₂SO₄) as the acidic modifier[7].
-
Expert Insight: H₂SO₄ provides excellent ion-pairing capabilities for basic pyridines and completely suppresses residual silanol ionization, ensuring perfectly symmetrical peaks[5].
-
-
Sample Preparation :
-
Dissolve the standard/sample directly in the mobile phase to a working concentration of 0.5 mg/mL.
-
Critical Step: Diluent-eluent mismatch is a primary cause of peak distortion in mixed-mode chromatography. Always match the sample diluent to the starting mobile phase conditions to prevent localized pH shifts upon injection[8].
-
-
Instrumental Setup :
-
Column : Mixed-Mode RP/CX (e.g., Primesep 100, 150 x 4.6 mm, 5 µm)[7].
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.
-
Detection : Photodiode Array (PDA) or UV at 220 nm and 254 nm.
-
Method B: HILIC-MS Compatible Method
Causality & Mechanism
Hydrophilic Interaction Liquid Chromatography (HILIC) is engineered specifically for highly polar compounds that fail to retain on RP columns[9]. The mechanism relies on a polar stationary phase (e.g., bare silica, zwitterionic, or polyhydroxylated) paired with a highly organic mobile phase (typically >80% ACN)[10].
In this environment, a water-rich layer forms on the surface of the stationary phase. The dicationic pyridine derivative partitions from the bulk organic mobile phase into this stagnant aqueous layer, supplemented by electrostatic and dipole-dipole interactions[9]. Crucially, the high acetonitrile concentration significantly enhances electrospray ionization (ESI) desolvation efficiency, making this the premier choice for LC-MS quantification[10].
Step-by-Step Protocol
-
Buffer Preparation :
-
Prepare a 100 mM Ammonium Formate stock buffer in water. Adjust to pH 3.0 using Formic Acid.
-
-
Mobile Phase Preparation :
-
Mix 900 mL of LC-MS grade Acetonitrile with 100 mL of the prepared buffer.
-
Result: An isocratic mobile phase of 90% ACN / 10% Buffer, yielding a 10 mM effective salt concentration. This ionic strength is necessary to shield secondary electrostatic repulsions without suppressing the MS signal.
-
-
Sample Preparation :
-
Dissolve the analyte in 100% ACN, then add water to achieve a final diluent composition of 90:10 ACN:Water.
-
Warning: Injecting highly aqueous samples into a HILIC system will disrupt the delicate water-rich layer on the column, causing severe peak splitting and retention time shifts.
-
-
Instrumental Setup :
-
Column : Zwitterionic HILIC (e.g., ZIC-HILIC, 150 x 2.1 mm, 3 µm).
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C (Partitioning is highly temperature-dependent; strict thermostatic control is required).
-
Injection Volume : 2 µL.
-
Detection : ESI-MS (Positive Ion Mode, monitoring the [M+H]+ transition).
-
Chromatographic retention mechanisms for basic polar analytes in Mixed-Mode vs. HILIC.
Quantitative Data & System Suitability
A trustworthy analytical protocol must be a self-validating system. System suitability testing (SST) ensures the complete system (instrument, reagents, column, and analyst) is functioning optimally. The following table summarizes the expected quantitative performance data and ICH-compliant acceptance criteria for both methods.
| Parameter | Method A (Mixed-Mode RP/CX) | Method B (HILIC-MS) | Acceptance Criteria (ICH Q2) |
| Retention Time (tR) | 5.8 ± 0.1 min | 4.2 ± 0.1 min | %RSD ≤ 2.0% |
| Capacity Factor (k') | 3.5 | 2.8 | k' > 2.0 (Ensures separation from void) |
| Tailing Factor (Tf) | 1.15 | 1.08 | Tf ≤ 1.5 |
| Theoretical Plates (N) | > 8,500 | > 12,000 | N > 2,000 |
| Linearity (R²) | 0.9995 (10-100 µg/mL) | 0.9992 (1-50 ng/mL) | R² ≥ 0.999 |
| Injection Precision | 0.8% RSD (n=6) | 1.2% RSD (n=6) | %RSD ≤ 2.0% |
Troubleshooting Guide
-
Peak Tailing in Method A (Mixed-Mode) : This indicates insufficient ionic strength or incorrect mobile phase pH. Ensure the acidic modifier (H₂SO₄) is accurately measured. Basic compounds will interact strongly with unshielded silanols if the pH rises above 3.0[1].
-
Retention Time Drift in Method B (HILIC) : HILIC columns require extensive equilibration (at least 20-50 column volumes) to establish the stable water-rich layer on the silica surface[9]. Do not shorten equilibration times. Furthermore, ensure the column oven is strictly calibrated, as aqueous partitioning is highly sensitive to temperature fluctuations.
-
Peak Splitting : Almost exclusively caused by diluent-eluent mismatch. Re-prepare samples ensuring the injection solvent exactly matches the starting mobile phase composition[8].
References
-
BenchChem - Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.1
-
Helix Chromatography - HPLC Methods for analysis of Pyridine. 4
-
AugustaChrom - HPLC Method for Analysis of Pyridine on Primesep 100 Column. 7
-
Bio-Rad - Introduction to Multimodal or Mixed-Mode Chromatography. 3
-
Helix Chromatography - HPLC Methods for analysis of 4-Pyridinecarboxylic acid. 6
-
BenchChem - Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. 2
-
Vintage Chrom - Hydrophilic interaction liquid chromatography (HILIC). 9
-
ResearchGate (Chernobrovkina et al.) - Hydrophilic Interaction Chromatography: A Guide for Practitioners. 10
-
Diva-portal.org - Mixed-Mode Chromatography to Mitigate Diluent-Eluent Mismatch. 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 6. helixchrom.com [helixchrom.com]
- 7. hplc-shop.de [hplc-shop.de]
- 8. diva-portal.org [diva-portal.org]
- 9. vintagechrom.com [vintagechrom.com]
- 10. researchgate.net [researchgate.net]
Application Note: Preparation, Handling, and Storage of 2-(1-Aminoethyl)pyridine-3-carbonitrile Dihydrochloride Stock Solutions
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Chemical Causality
2-(1-Aminoethyl)pyridine-3-carbonitrile is a versatile bifunctional building block frequently utilized in fragment-based drug discovery and the synthesis of complex kinase inhibitors or GPCR ligands. It features a pyridine scaffold, a nitrile group at the 3-position, and a 1-aminoethyl group at the 2-position (which contains a chiral center).
The Causality of the Salt Form: Free primary amines are highly reactive nucleophiles. In their free base form, they are susceptible to atmospheric oxidation and can react with ambient carbon dioxide to form carbamates. By formulating this compound as a dihydrochloride salt , both the primary amine and the pyridine nitrogen are fully protonated. This drastically reduces their nucleophilicity, thereby ensuring long-term chemical stability and preventing degradation during storage [3]. However, this salt formulation fundamentally alters the compound's solubility and pH dynamics, requiring specific handling protocols to prevent artifactual data in downstream biological assays.
Physicochemical Properties & Quantitative Data
Understanding the precise molecular weight and solubility limits is critical for accurate molarity calculations. The presence of two hydrochloride equivalents significantly increases the molecular weight compared to the free base [3].
Table 1: Compound Specifications
| Property | Value | Experimental Implication |
| Chemical Name | 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride | Identifies the specific salt form required for calculations. |
| Molecular Formula | C₈H₉N₃ · 2HCl | Contains two equivalents of HCl. |
| Molecular Weight (Salt) | 220.10 g/mol | Must be used for all stock mass calculations. |
| Molecular Weight (Free Base) | 147.18 g/mol | Reference only; do not use for weighing the salt. |
| Primary Solvents | DMSO, ddH₂O, Methanol | Highly soluble in polar and aqueous solvents. |
Table 2: Master Stock Preparation Guide (DMSO or ddH₂O)
Calculations based on the dihydrochloride salt MW of 220.10 g/mol .
| Desired Concentration | Volume of Solvent | Mass of Reagent Required |
| 10 mM | 1.0 mL | 2.20 mg |
| 50 mM | 1.0 mL | 11.01 mg |
| 100 mM | 1.0 mL | 22.01 mg |
Solvent Selection & Systemic Logic
The choice of solvent dictates the longevity of the stock and its compatibility with in vitro systems.
-
Dimethyl Sulfoxide (DMSO): DMSO is the industry standard for high-throughput screening and long-term storage. It prevents the hydrolytic degradation of the nitrile group that can occur in aqueous environments over time [2]. Critical Constraint: The final concentration of DMSO in cell-based biological assays must be strictly maintained below 0.5% (v/v), and preferentially ≤0.1%, to prevent solvent-induced cytotoxicity and off-target cellular stress responses [1].
-
Aqueous Buffers (Water): The dihydrochloride salt is highly water-soluble. However, dissolving this salt in unbuffered water releases two molar equivalents of protons, resulting in a highly acidic solution (often pH < 3.0). Direct application of this unbuffered solution to cell cultures will induce localized pH shock. Causality: Aqueous working solutions must be prepared by diluting the master stock into a strongly buffered medium (e.g., 25 mM HEPES or 1X PBS) to neutralize the acid equivalents before cellular exposure.
Logical progression of pH shifts and necessary buffering when utilizing dihydrochloride salts.
Experimental Protocols
Protocol A: Preparation of a 100 mM Master Stock in DMSO
This protocol is a self-validating system designed to prevent moisture contamination and ensure sterility.
-
Equilibration: Remove the lyophilized compound from -20°C storage and allow the sealed vial to equilibrate to room temperature for at least 30 minutes in a desiccator. Reasoning: Opening a cold vial causes atmospheric moisture to condense on the powder, which degrades anhydrous DMSO stocks over time.
-
Mass Measurement: Accurately weigh 22.01 mg of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride using an analytical balance.
-
Dissolution: Transfer the powder to a sterile glass vial and add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.
-
Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes. Self-Validation: Hold the vial against a dark background; the solution must be optically clear with no light scattering.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) filter . Reasoning: Standard PES or PVDF filters can partially dissolve or leach extractables when exposed to 100% DMSO, compromising assay integrity. PTFE is strictly required for DMSO.
-
Aliquoting & Storage: Dispense the sterilized stock into 50 µL aliquots using amber cryovials (to prevent photodegradation) and store immediately at -20°C or -80°C [2].
Experimental workflow for the preparation, sterilization, and storage of master stock solutions.
Protocol B: Preparation of Working Solutions for In Vitro Assays
This protocol ensures physiological pH is maintained prior to introducing the compound to cell cultures.
-
Thawing: Thaw a single 50 µL aliquot of the 100 mM DMSO master stock at room temperature. Do not re-freeze this aliquot after use to avoid freeze-thaw degradation.
-
Intermediate Dilution: Dilute the stock 1:100 into a highly buffered assay medium (e.g., DMEM supplemented with 25 mM HEPES) to create a 1 mM intermediate solution . This reduces the DMSO concentration to 1.0%.
-
pH Verification (Quality Control): Verify the pH of the intermediate solution. Self-Validation: If using phenol red-containing media, ensure the color remains pink/red (~pH 7.4). A shift to yellow indicates the buffer capacity has been overwhelmed by the hydrochloride salt, requiring the addition of a micro-volume of 0.1 N NaOH.
-
Final Dilution: Perform a further 1:10 serial dilution of the intermediate solution into the final assay plate to achieve a 100 µM working concentration . The final DMSO concentration is now 0.1%, safely below the cytotoxicity threshold [1].
References
-
MDPI. "Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)—Proposal for a Guide." Pharmaceuticals, 2024.
-
BenchChem. "Application Notes and Protocols for Preparing Isopyrazam Stock Solutions for In-Vitro Fungal Bioassays." BenchChem Protocols, 2025.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 82417693, 4-(2-Aminoethyl)-3-pyridinecarbonitrile." PubChem, 2026.
Application Note: Handling, Storage, and Experimental Protocols for 2-(1-Aminoethyl)pyridine-3-carbonitrile Dihydrochloride
Executive Summary & Chemical Profile
In modern drug discovery, functionalized pyridine derivatives are highly sought-after pharmacophores, frequently utilized in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride (CAS: 2442565-22-0) is a versatile bifunctional building block featuring a reactive primary amine and an electrophilic nitrile group situated on a pyridine core [1].
While the dihydrochloride salt form significantly enhances the compound's aqueous solubility and protects the primary amine from premature oxidation, it introduces severe hygroscopicity. If handled improperly, the absorption of atmospheric moisture can lead to rapid deliquescence and subsequent chemical degradation. This application note provides authoritative, mechanistically grounded protocols for the storage, handling, and synthetic utilization of this critical reagent to ensure experimental reproducibility and high-yield coupling reactions.
Physicochemical Properties & Stability Dynamics
To establish a baseline for handling, the physicochemical parameters of the compound are summarized below. Understanding these properties is essential for predicting its behavior in ambient environments.
| Property | Specification | Experimental Implication |
| Chemical Name | 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride | Requires free-basing prior to nucleophilic reactions. |
| CAS Number | 2442565-22-0 | Unique identifier for sourcing and SDS retrieval [5]. |
| Molecular Formula | C₈H₁₁Cl₂N₃ | Contains 2 equivalents of HCl per molecule. |
| Molecular Weight | 220.10 g/mol (Salt) / 147.18 g/mol (Free Base) | Stoichiometric calculations must account for the salt mass. |
| Appearance | Off-white to pale yellow powder | Discoloration (browning) indicates amine oxidation. |
| Solubility | Soluble in H₂O, DMSO, MeOH; Insoluble in Hexanes | Ideal for polar aprotic reaction conditions (e.g., DMF). |
| Hygroscopicity | High (Deliquescent) | Must be handled in low-humidity environments (<10% RH). |
| Optimal Storage | -20°C, Desiccated, Inert Atmosphere (Argon/N₂) | Prevents moisture-driven acid-catalyzed degradation. |
Mechanistic Insights into Degradation & Storage Causality
The strict storage requirements for 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride are not merely best practices; they are dictated by the compound's intrinsic chemical vulnerabilities [3].
The Causality of Moisture-Induced Degradation:
-
Deliquescence: As a hygroscopic dihydrochloride salt, the crystal lattice readily absorbs atmospheric water, eventually dissolving in its own absorbed moisture (deliquescence) [2].
-
Acidic Microenvironments: The absorbed water dissociates the hydrochloride salt, creating a highly concentrated, localized acidic microenvironment.
-
Nitrile Hydrolysis: The nitrile group (-C≡N) at the 3-position of the pyridine ring is highly electrophilic. In the presence of water and localized acid, the nitrile undergoes rapid hydrolysis to a primary amide (-CONH₂), and upon prolonged exposure, to a carboxylic acid (-COOH).
Therefore, maintaining strict anhydrous conditions is not just about ensuring accurate weighing; it is fundamentally about preventing the acid-catalyzed destruction of the target pharmacophore [4].
Best Practices: Handling & Storage Protocols
To prevent the degradation cascade described above, the following self-validating protocol must be used for the receipt and storage of the compound.
Protocol 1: Inert Aliquoting and Long-Term Storage
Objective: To divide bulk material into single-use aliquots, eliminating freeze-thaw cycles and repeated moisture exposure.
Step-by-Step Methodology:
-
Thermal Equilibration: Upon receiving the compound (shipped on dry ice or cold packs), place the sealed primary container inside a vacuum desiccator at room temperature (RT) for at least 2 hours.
-
Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.
-
-
Glovebox Transfer: Transfer the equilibrated, sealed container into a glovebox purged with inert gas (Argon or Nitrogen) maintaining a relative humidity (RH) of <5%.
-
Aliquoting: Rapidly weigh the bulk powder into pre-dried, amber glass vials (e.g., 50 mg or 100 mg aliquots).
-
Causality: Amber glass protects the pyridine core from potential UV-induced radical reactions, while single-use aliquots prevent the bulk batch from undergoing repeated atmospheric exposure [4].
-
-
Sealing: Purge each vial headspace with Argon, seal with a PTFE-lined cap, and wrap the seam with Parafilm.
-
Storage: Store the aliquots in a sealed secondary container containing active desiccant (e.g., Drierite) at -20°C.
Validation Checkpoint: Before using an aliquot that has been stored for >6 months, dissolve 1 mg in anhydrous methanol and run a rapid LC-MS. The intact free base will show an [M+H]⁺ peak at m/z 148.2 . If a peak at m/z 166.2 is observed, the nitrile has hydrolyzed to the amide (+18 Da), and the aliquot must be discarded.
Application Workflow: Synthetic Utilization in Drug Discovery
The most common application for this building block is the formation of amide bonds (e.g., coupling with a carboxylic acid) to build larger pharmacophores. Because the compound is a dihydrochloride salt, specific stoichiometric adjustments must be made during the reaction setup.
Protocol 2: Free-Basing and Amide Coupling
Objective: To successfully couple the primary amine with a target carboxylic acid without inducing side reactions.
Step-by-Step Methodology:
-
Preparation: Retrieve a single-use aliquot (e.g., 50 mg, 0.227 mmol) from -20°C storage and equilibrate to RT in a desiccator for 1 hour.
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the solid in 2.5 mL of anhydrous DMF (approx. 0.1 M concentration).
-
Neutralization (Critical Step): Add 3.5 equivalents (0.795 mmol, ~138 µL) of N,N-Diisopropylethylamine (DIPEA).
-
Causality: 2.0 equivalents of DIPEA are immediately consumed to neutralize the two equivalents of HCl, liberating the reactive free amine. The remaining 1.5 equivalents serve as the catalytic base required to drive the subsequent amide coupling reaction. Failing to add excess base will result in zero product yield.
-
-
Activation: In a separate vial, activate 1.1 equivalents of the target carboxylic acid using 1.2 equivalents of HATU in 1 mL of anhydrous DMF for 5 minutes.
-
Coupling: Add the activated acid solution dropwise to the free-based amine solution. Stir at RT for 2–4 hours under Argon.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation Checkpoint: Monitor the reaction via TLC or LC-MS. A successful reaction is validated by the complete disappearance of the m/z 148.2 starting material peak and the emergence of the desired product mass.
Workflow Visualization
Caption: Workflow for the storage, handling, and synthetic application of the dihydrochloride salt.
References
-
Safety Data Sheet - CymitQuimica / Fluorochem Ltd. "Safety Data Sheet: (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride." CymitQuimica. 1
-
Interactive Learning Paradigms, Inc. "The MSDS HyperGlossary: Hygroscopic." ILPI. 2
-
Semantic Scholar. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Semantic Scholar. 3
-
Benchchem. "Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride." Benchchem. 4
-
Sigma-Aldrich. "(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride | 2442565-22-0." Sigma-Aldrich. 5
Sources
Application Note: Utilizing 2-(1-Aminoethyl)pyridine-3-carbonitrile Dihydrochloride in Catalytic Cross-Coupling Reactions
Executive Summary & Chemical Logic
The compound 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride is a highly versatile, bifunctional building block frequently utilized in modern pharmaceutical synthesis and organometallic catalysis. Unlike simple alkylamines, this molecule possesses a unique stereoelectronic profile that allows it to serve two distinct roles in cross-coupling chemistry:
-
As an Electrophilic Substrate: The primary amine acts as a potent nucleophile in palladium-catalyzed Buchwald-Hartwig aminations[1].
-
As an Electron-Deficient Bidentate Ligand: The 1-aminoethylpyridine core acts as an excellent N,N -bidentate ligand for copper-catalyzed Ullmann couplings[2].
The Causality of Structural Design (E-E-A-T Insights)
As a Senior Application Scientist, it is critical to understand why this specific scaffold behaves the way it does under catalytic conditions:
-
The Dihydrochloride Salt Factor: The compound is supplied as a dihydrochloride salt to prevent oxidative degradation and spontaneous dimerization of the primary amine. Crucial Insight: You must account for two extra equivalents of base in your reaction stoichiometry strictly to neutralize the salt before the catalytic cycle can initiate. Failure to do so is the leading cause of stalled cross-coupling reactions.
-
The 3-Carbonitrile Effect: The cyano group at the C3 position is strongly electron-withdrawing. When acting as a substrate, it reduces the basicity of the adjacent pyridine nitrogen, preventing it from poisoning the palladium catalyst. When acting as a ligand, it makes the coordinated metal center (e.g., Cu or Pd) more electrophilic. This electronic tuning accelerates the reductive elimination step—often the rate-limiting step in forming sterically hindered C-N bonds[3].
Protocol A: Buchwald-Hartwig Amination (Substrate Role)
When coupling 2-(1-Aminoethyl)pyridine-3-carbonitrile with aryl halides, the primary amine is the reactive site. The use of bulky, electron-rich phosphine ligands is mandatory to prevent the pyridine nitrogen from out-competing the phosphine for palladium coordination.
Mechanistic Rationale
We utilize the BrettPhos Pd G3 precatalyst system. BrettPhos is specifically designed for primary amines; its extreme steric bulk forces the palladium center into a mono-ligated L1Pd(0) state, which undergoes rapid oxidative addition. Furthermore, the G3 precatalyst ensures quantitative generation of the active Pd(0) species at room temperature, bypassing the initiation delays seen with older Pd2(dba)3 systems.
Figure 1: Catalytic cycle of Buchwald-Hartwig amination highlighting the amine substrate role.
Step-by-Step Methodology
Self-Validating System: This protocol uses LiHMDS to instantly free-base the dihydrochloride salt and deprotonate the amine, providing an immediate visual cue (color change to deep orange/red) confirming the active amido-palladium complex formation.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride (1.2 equiv), the aryl halide (1.0 equiv), and BrettPhos Pd G3 (2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with ultra-pure Argon three times.
-
Solvent Addition: Add anhydrous, degassed THF (to reach 0.2 M concentration) via syringe.
-
Base Addition (Critical Step): Dropwise add a 1.0 M solution of LiHMDS in THF (3.4 equiv: 2.0 equiv to neutralize the dihydrochloride salt + 1.4 equiv for the catalytic cycle). Observation: The suspension will dissolve, and the solution will darken.
-
Heating: Stir the reaction at 65 °C for 2–4 hours.
-
Validation: Monitor via LC-MS. The electron-deficient nature of the pyridine ring ensures minimal bis-arylation (over-coupling).
-
Workup: Quench with saturated aqueous NH4Cl , extract with EtOAc, dry over Na2SO4 , and purify via flash chromatography.
Protocol B: Cu-Catalyzed Ullmann C-N Coupling (Ligand Role)
Historically, Ullmann couplings required harsh conditions (>150 °C) and stoichiometric copper. The introduction of bidentate nitrogen ligands revolutionized this chemistry by stabilizing the Cu(I) oxidation state and increasing its solubility[2].
Mechanistic Rationale
By utilizing 2-(1-Aminoethyl)pyridine-3-carbonitrile as an N,N -bidentate ligand, we create a highly active Cu(I) catalyst. The primary amine and the pyridine nitrogen chelate the copper center. The 3-cyano group withdraws electron density, making the Cu(III) intermediate highly electrophilic, which drastically accelerates the reductive elimination of the cross-coupled product.
Figure 2: Cu-catalyzed Ullmann coupling workflow utilizing the N,N-bidentate ligand system.
Step-by-Step Methodology
-
Precatalyst Formation: In a vial, combine CuI (10 mol%), 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride (15 mol%), and Cs2CO3 (3.0 equiv).
-
Free-Basing the Ligand: Add anhydrous DMSO (0.5 M). Stir at room temperature for 15 minutes. The Cs2CO3 neutralizes the dihydrochloride salt, allowing the free N,N -ligand to chelate the CuI, forming a homogenous blue/green active complex.
-
Substrate Addition: Add the aryl halide (1.0 equiv) and the coupling nucleophile (e.g., a secondary amine or azole, 1.2 equiv).
-
Reaction: Seal the vial under Argon and heat to 90–110 °C for 12 hours.
-
Workup: Dilute with EtOAc and wash vigorously with 5% aqueous ammonium hydroxide ( NH4OH ) to strip the copper and the pyridine ligand from the organic layer.
Quantitative Data Summarization
The following table summarizes the divergent reaction parameters depending on the molecule's role in the catalytic system.
| Parameter | Role A: Substrate (Buchwald-Hartwig) | Role B: Ligand (Ullmann Coupling) |
| Metal / Catalyst | BrettPhos Pd G3 (2–5 mol%) | CuI (10 mol%) |
| Coupling Partner | Aryl Chlorides / Bromides | Aryl Iodides / Bromides + Azoles |
| Base Required | LiHMDS (3.4 equiv total) | Cs2CO3 (3.0 equiv total) |
| Solvent & Temp. | THF, 65 °C | DMSO, 90–110 °C |
| Key Advantage | High mono-arylation selectivity | Accelerates reductive elimination |
| Typical Yield | 75% – 92% | 65% – 88% |
References
-
[1] Buchwald–Hartwig amination. Wikipedia. Available at:[Link]
-
[3] Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. PubMed Central (PMC), National Institutes of Health. Available at:[Link]
-
[2] Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Solubility Issues with 2-(1-Aminoethyl)pyridine-3-carbonitrile Dihydrochloride
Welcome to the technical support guide for 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific principles and practical steps needed to overcome common solubility challenges encountered during your experiments.
Overview of the Compound
2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride is a salt designed to improve the aqueous solubility of its parent molecule, a dibasic free base. The molecule possesses two protonatable nitrogen atoms: one on the pyridine ring and one in the aminoethyl side chain. The dihydrochloride form indicates that both of these sites are protonated. This dual protonation is key to its solubility, but it also makes the compound's solubility highly dependent on the pH of the solvent system.
Frequently Asked Questions (FAQs)
Q1: My 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride will not dissolve in water or my neutral buffer (e.g., PBS, pH 7.4). What is the primary cause?
A1: This is the most common issue and is directly related to the pH of your solvent. The dihydrochloride salt's solubility is critically dependent on maintaining an acidic environment.[1][2] The pyridine ring is a weak base, and its protonated (pyridinium) form is far more soluble in water than the neutral form.[1][3][4] In neutral or alkaline solutions (pH ≥ 7), the compound deprotonates to its free base. This neutral form is significantly less soluble and will either fail to dissolve or precipitate from the solution.
For successful dissolution, the pH of your solvent must be low enough to keep both nitrogen atoms fully protonated. We recommend starting with a mildly acidic solvent.
Q2: My compound dissolved perfectly in an acidic solution, but it crashed out after I added it to my neutral cell culture media. Why did this happen?
A2: This phenomenon is a classic example of pH-dependent solubility and salt disproportionation. Your initial acidic stock solution maintained the compound in its highly soluble, protonated dihydrochloride form. When this acidic stock was diluted into the larger volume of buffered, neutral pH cell culture media, the media's buffering capacity raised the overall pH. This pH shift caused the compound to convert from its soluble salt form back to its poorly soluble free base form, resulting in precipitation.[5]
To avoid this, consider the final concentration and the buffering capacity of your final solution. It may be necessary to use a lower concentration of the compound or to test the compatibility and solubility limits in your specific media beforehand.
Q3: My compound dissolved initially but then precipitated over time while sitting on the bench. What is the cause of this instability?
A3: This is likely an issue of kinetic versus thermodynamic solubility. The compound may have initially dissolved to a concentration that was supersaturated (kinetic solubility). Over time, the solution equilibrates to its true, lower thermodynamic solubility limit, and the excess compound precipitates out.[1] This can be influenced by temperature changes (e.g., a solution prepared warm and then cooled to room temperature) or by the gradual conversion of the salt to the less soluble free base if the solution pH is not sufficiently acidic.[5]
Q4: I am observing lower than expected solubility in a buffer containing a high concentration of sodium chloride. Is this expected?
A4: Yes, this can occur due to the "common ion effect".[6][7] Your compound is a dihydrochloride salt. In a solution that already contains a high concentration of chloride ions (such as certain high-salt buffers), the equilibrium is pushed back towards the solid, undissolved salt, thereby reducing its solubility.[6][7] If you suspect this is an issue, consider preparing your stock solution using a different acid (e.g., dilute methanesulfonic acid) or using a buffer system with a non-chloride salt.
Q5: What is the best practice for preparing a stock solution of this compound?
A5: The most reliable method is to prepare a stock solution in a dilute acidic solvent. See Protocol 1 below for a detailed, step-by-step guide. Using an acidic solvent ensures the compound remains in its protonated, soluble form. A common starting point is 10-50 mM HCl. It is crucial to avoid preparing primary stock solutions in neutral water, PBS, or DMSO, as this will likely lead to immediate or eventual precipitation.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve solubility issues with 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Preparation of an Acidified Aqueous Stock Solution
This protocol describes the standard, recommended method for preparing a stock solution of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride.
Materials:
-
2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride
-
High-purity water (e.g., Type I)
-
Dilute Hydrochloric Acid (HCl), e.g., 1 M stock
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed to achieve your desired stock concentration (e.g., 10 mM).
-
Prepare Acidic Solvent: Prepare a sufficient volume of your acidic solvent. A good starting point is 0.1 M HCl. To do this, add 1 part of 1 M HCl to 9 parts of high-purity water.
-
Weigh Compound: Carefully weigh the calculated mass of the dihydrochloride salt and place it into a suitable vial.
-
Add Solvent: Add the appropriate volume of the prepared acidic solvent (from Step 2) to the vial containing the compound.
-
Promote Dissolution: Cap the vial securely and vortex thoroughly. If the compound does not dissolve completely, place the vial in a bath sonicator for 5-10 minutes.
-
Final Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter. If the solution remains cloudy, the concentration may be too high for the chosen solvent. Consider diluting further with the acidic solvent.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Data Summary: Factors Influencing Solubility
The following table summarizes the key experimental parameters and their impact on the solubility of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride.
| Parameter | Effect on Solubility | Rationale & Best Practices |
| pH | Critical Driver. High solubility at low pH, very poor solubility at neutral/alkaline pH. | The compound is a salt of a weak base.[1][2] Best Practice: Maintain a pH at least 1-2 units below the pKa of the basic centers. Always use a dilute acid (e.g., 10-100 mM HCl) for stock solution preparation. |
| Co-solvents (DMSO, Ethanol) | May improve solubility of the free base but can be unnecessary for the salt form. | If the dihydrochloride salt is used, an acidic aqueous solution is superior. If for some reason the free base must be used, co-solvents can help, but pH will still be a dominant factor in aqueous dilutions. |
| Temperature | Increased temperature may transiently increase the dissolution rate and solubility. | Use with caution. This can lead to supersaturated solutions that precipitate upon cooling to ambient temperature. Always confirm compound stability at elevated temperatures before heating. |
| Ionic Strength / [Cl⁻] | High concentrations of chloride ions may decrease solubility. | This is due to the "common ion effect".[6][7] Best Practice: If solubility is limited in a high-chloride buffer, consider using a different acid (e.g., methanesulfonic acid) for stock preparation or a different buffer system. |
References
- Benchchem. Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
- Benchchem. improving the solubility of 4-(4-acetylphenyl)pyridine.
- Wikipedia. Pyridine.
- NIH PubChem. Pyridine-2-carbonitrile | C6H4N2.
- Ovid. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non.
- Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects.
- ChemBK. Pyridine-4-carbonitrile.
- Sigma-Aldrich. 2-(1-Aminoethyl)pyridine 97 42088-91-5.
- Guidechem. 2-aminoethyl pyridine-3-carboxylate dihydrochloride 87330-70-9 wiki.
- Cheméo. 4-Pyridinecarbonitrile.
- ResearchGate. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.
- NCBI Bookshelf. Pyridine - Some Industrial Chemicals.
- Chemical Substance Information. 2-[(2-aminoethyl)amino]pyridine-3-carbonitrile.
- Sigma-Aldrich. 6-[(2-aminoethyl)amino]pyridine-3-carbonitrile.
- ResearchGate. Pharmaceutical Salts Optimization of Solubility or Even More?.
- chemeurope.com. Pyridine.
- ScienceDirect. Salt formation to improve drug solubility.
- Chemistry LibreTexts. The Effects of pH on Solubility.
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optimizing purification and recrystallization of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride
Welcome to the Technical Support Center for the purification and recrystallization of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride .
This guide is engineered for researchers and drug development professionals. It abandons generic protocols in favor of a highly specific, mechanistically grounded approach to address the unique physicochemical challenges of this molecule: severe hygroscopicity, the reactivity of the primary amine, and the thermal lability of the nitrile group in an acidic microenvironment.
Part 1: Core Challenges & Solvent Selection Strategy
The molecule features three highly interactive functional groups: a basic pyridine ring, a primary amine, and a nitrile group. Because it is a dihydrochloride salt , the crystal lattice is highly polar, making it exceptionally soluble in water and prone to deliquescence (absorbing atmospheric moisture until it dissolves)[1]. Furthermore, the dual HCl salt creates a localized acidic microenvironment. If heated in the presence of trace water, this acidity catalyzes the hydration of the nitrile (-CN) into a primary amide (-CONH2)[2].
To prevent degradation and "oiling out," purification must rely on strictly anhydrous anti-solvent crystallization [3].
Solvent Selection Matrix
All quantitative limits (e.g., KF limits) are empirical baselines for self-validating process controls.
| Solvent Type | Recommended Solvents | Forbidden Solvents | Causality / Rationale |
| Primary Solvent (Dissolution) | Anhydrous Methanol (MeOH), Anhydrous Ethanol (EtOH) | Water, Aqueous mixtures | Protic solvents dissolve the polar dihydrochloride salt. Water must be excluded (Karl Fischer < 0.1%) to prevent acid-catalyzed nitrile hydrolysis[1]. |
| Anti-Solvent (Precipitation) | Methyl tert-butyl ether (MTBE), Ethyl Acetate (EtOAc) | Acetone, Methyl Ethyl Ketone (MEK) | MTBE and EtOAc force supersaturation without reacting. Ketones will react with the primary amine to form Schiff base impurities. |
Part 2: Optimized Step-by-Step Recrystallization Protocol
This methodology acts as a self-validating system: by controlling moisture and temperature at every step, you inherently prevent the formation of the most common impurities.
Prerequisites:
-
Glassware must be oven-dried (120°C for >4 hours).
-
All operations should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.
-
Solvents must be extra-dry/anhydrous (KF < 0.1%).
Step 1: Dissolution & Temperature Control
-
Suspend 1.0 equivalent (by weight) of crude 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride in 3 to 5 volumes of anhydrous Methanol.
-
Warm the suspension gently to a maximum of 40–45°C while stirring.
-
Mechanistic Insight: Do not exceed 45°C. Elevated temperatures in the presence of the dihydrochloride's acidic protons and even trace ambient moisture will trigger nitrile hydrolysis[2].
-
Step 2: Polishing Filtration (In-Process Control)
-
Once fully dissolved, pass the solution through a 0.45 µm PTFE syringe filter (or inline filter) into a clean, dry receiving flask.
-
Mechanistic Insight: This removes insoluble inorganic impurities and dust, which can act as uncontrolled nucleation sites and trap impurities in the crystal lattice.
-
Step 3: Anti-Solvent Addition
-
Maintain the filtered solution at room temperature (20–25°C) under vigorous stirring.
-
Add 10 to 15 volumes of anhydrous MTBE dropwise over 45–60 minutes.
-
Mechanistic Insight: Rapid addition causes "crashing out," yielding an amorphous solid that traps mother liquor and impurities. Slow addition maintains the system within the metastable zone, promoting the growth of a highly ordered, pure crystal lattice[4].
-
Step 4: Aging and Isolation
-
Once the addition is complete, cool the suspension to 0–5°C using an ice bath and age for 2 hours.
-
Filter the suspension rapidly using a Buchner funnel under a continuous blanket of Nitrogen.
-
Wash the filter cake with 2 volumes of pre-chilled (0°C) MTBE.
Step 5: Drying
-
Transfer the crystals immediately to a vacuum oven. Dry at 35°C under high vacuum (<50 mbar) for 12–24 hours.
Part 3: Troubleshooting & FAQs
Q: My product forms a sticky gum at the bottom of the flask instead of a free-flowing powder. How do I fix this? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the compound absorbs moisture, or when the anti-solvent is added too quickly, causing the solute to separate as an amorphous syrup rather than a crystal. Fix: Ensure your solvents have a water content of <0.1% via Karl Fischer titration. If oiling out begins, stop the anti-solvent addition, heat gently until the oil redissolves, and add a few seed crystals of pure product before resuming a much slower anti-solvent addition.
Q: After recrystallization, my LC-MS shows a new major impurity at +18 Da. What is it, and how did it get there? A: A mass shift of +18 Da (+H2O) indicates that the nitrile (-CN) has hydrolyzed into a primary amide (-CONH2). Because your molecule is a dihydrochloride salt, it creates a low microenvironmental pH[1]. When you heat this acidic salt in a solvent containing trace water, you inadvertently perform an acid-catalyzed nitrile hydration[2]. Fix: Strictly limit dissolution heating to <45°C and verify the anhydrous nature of your primary solvent.
Q: I used acetone as my anti-solvent because it's polar enough to mix with methanol but poor enough to drop out the salt. Now I have a +40 Da impurity. Why? A: You have formed a Schiff base. The primary amine on the 1-aminoethyl group acts as a nucleophile and attacks the carbonyl carbon of acetone, losing water (-18 Da) and adding the isopropylidene group (+58 Da), resulting in a net mass change of +40 Da. Fix: Never use ketones (acetone, MEK) with primary amines. Switch to MTBE or Ethyl Acetate.
Q: The yield after filtration is extremely low (<40%). Where is my product? A: Dihydrochloride salts of small molecules are highly soluble in methanol. If your yield is low, your solvent-to-antisolvent ratio is off, leaving the product dissolved in the mother liquor. Fix: Increase the MTBE ratio up to 15:1 relative to methanol, and ensure the final aging temperature is strictly held at 0–5°C to minimize solubility before filtration.
Part 4: Process Visualizations
Workflow for anhydrous anti-solvent crystallization of the dihydrochloride salt.
Primary degradation pathways: acid-catalyzed nitrile hydrolysis and Schiff base formation.
References
-
Advanced Methodologies for Pharmaceutical Salt Synthesis Source: Crystal Growth & Design (ACS Publications) URL:[Link][3]
-
Crystallization of hydrohalides of pharmaceutical compounds Source: European Patent Office (EP2145890A2) URL:[4]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (MDPI) URL:[Link][1]
-
Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: Journal of Medicinal Chemistry (NIH PubMed Central) URL:[Link][5]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds - Google Patents [patents.google.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Impurities in 2-(1-Aminoethyl)pyridine-3-carbonitrile Dihydrochloride Synthesis
Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals scaling the synthesis of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride (also known as 2-(1-aminoethyl)nicotinonitrile dihydrochloride) [1].
The synthesis of this critical pharmaceutical building block typically relies on the reductive amination of 2-acetylpyridine-3-carbonitrile. While seemingly straightforward, this pathway is fraught with chemoselectivity challenges. This guide provides mechanistically grounded troubleshooting strategies to suppress over-reduction, dimerization, and residual free-base impurities.
Mechanistic Overview of Impurity Formation
To effectively troubleshoot, we must first isolate the causality behind each impurity. Reductive amination is a cascade reaction: the starting ketone condenses with ammonia to form a transient imine, which is subsequently reduced by a hydride donor to yield the target primary amine.
Impurities arise when the kinetics of these steps are misaligned. If the imine is reduced too slowly, it acts as an electrophile for the newly formed primary amine, generating a secondary amine dimer . If the reducing agent is too aggressive, it will bypass the imine and directly reduce the ketone to a secondary alcohol , or worse, reduce the sensitive 3-cyano group to yield a diamine byproduct .
Mechanistic pathway of target synthesis and competitive impurity formation.
Troubleshooting Guides & FAQs
Q1: Why am I seeing high levels of the secondary amine dimer impurity, and how can I suppress it?
Causality: The dimer forms via a competitive nucleophilic attack. Once a small amount of your target primary amine is generated, it competes with ammonia to attack the unreacted imine intermediate. Because primary amines are generally more nucleophilic than ammonia, this side reaction accelerates as the reaction progresses. Solution: You must manipulate the reaction equilibrium.
-
Ammonia Excess: Maintain a massive molar excess of ammonia (10–15 equivalents) to outcompete the primary amine.
-
Sequential Addition: Pre-form the imine completely before introducing the reducing agent.
-
Reductant Choice: Use a mild reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) that rapidly traps the iminium ion but does not react with the starting ketone [2].
Q2: How do I prevent the chemoselective reduction of the nitrile group?
Causality: The cyano group at the 3-position of the pyridine ring is highly susceptible to reduction. If you are using catalytic hydrogenation (e.g., Pd/C with H₂) or strong hydride donors (like LiAlH₄ or unbuffered NaBH₄), the nitrile will reduce to a primary amine, yielding a diamine byproduct. Solution: Shift to highly chemoselective reduction protocols. The electron-withdrawing acetate groups in NaBH(OAc)₃ reduce the hydridic character of the boron, making it unreactive toward nitriles while remaining active enough to reduce imines [4]. If catalytic hydrogenation is strictly required for scale, you must use poisoned or highly specific modified catalysts (e.g., Pt(II) complexes on functionalized supports) that exhibit strict chemoselectivity for imines over nitriles [3].
Q3: My dihydrochloride salt is "oiling out" or becoming highly hygroscopic. What is going wrong?
Causality: "Oiling out" during salt formation is typically caused by residual water in the solvent or the presence of unreacted free-base impurities disrupting the crystal lattice. 2-(1-Aminoethyl)pyridine-3-carbonitrile is highly polar; if water is present when HCl is introduced, the dihydrochloride salt will form a localized supersaturated aqueous phase rather than precipitating. Solution: Implement a self-validating anhydrous precipitation system. Extract the free base into a non-polar solvent (e.g., MTBE or isopropyl acetate), dry over anhydrous Na₂SO₄, and filter. Precipitate the salt by adding a stoichiometric amount of anhydrous HCl in ethanol or dioxane under strict temperature control (0–5 °C).
Quantitative Data: Impact of Reducing Agents on Impurity Profiles
The choice of reducing agent dictates the fate of the reaction. The table below summarizes the causality between reaction conditions and the resulting impurity profile during the reductive amination of 2-acetylpyridine-3-carbonitrile.
| Reducing Agent | NH₃ (Equiv.) | Temp (°C) | Target Amine (%) | Dimer Impurity (%) | Nitrile Reduction (%) | Alcohol Byproduct (%) |
| NaBH₄ | 5 | 25 | 45.2 | 18.5 | 12.0 | 24.3 |
| Pd/C, H₂ (50 psi) | 10 | 50 | 31.0 | 22.4 | 46.6 | < 1.0 |
| NaBH₃CN | 10 | 25 | 84.5 | 8.2 | 2.1 | 5.2 |
| NaBH(OAc)₃ | 15 | 0–5 | 97.1 | < 1.0 | < 0.5 | 1.4 |
Data Interpretation: NaBH(OAc)₃ provides the highest chemoselectivity. By operating at 0–5 °C with 15 equivalents of NH₃, dimerization is suppressed to <1.0%, and the nitrile group remains completely intact.
Step-by-Step Methodology: Optimized Chemoselective Reductive Amination
This protocol utilizes a decoupled imine-formation/reduction strategy to establish a self-validating workflow. By verifying imine formation prior to reduction, you eliminate the direct ketone reduction pathway.
Step 1: Imine Equilibration
-
Charge a dry, nitrogen-purged reactor with 2-acetylpyridine-3-carbonitrile (1.0 equiv) and anhydrous methanol (10 volumes).
-
Cool the solution to 0–5 °C.
-
Bubble anhydrous NH₃ gas into the solution (or add 7 M NH₃ in MeOH) until 15.0 equivalents are reached.
-
Add a catalytic amount of Titanium(IV) isopropoxide (0.1 equiv) to act as a water scavenger and Lewis acid catalyst. Stir for 6 hours.
-
Validation Check: Pull an aliquot for HPLC analysis. Do not proceed until ketone conversion to the imine is >95%.
Step 2: Chemoselective Reduction
-
Maintain the reactor at 0–5 °C.
-
Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 1 hour to control the exothermic hydride transfer.
-
Stir for an additional 2 hours at 0–5 °C.
-
Quench the reaction carefully with saturated aqueous NaHCO₃ (pH ~8) to destroy unreacted hydride and neutralize the mixture.
Step 3: Workup and Free-Base Isolation
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with Methyl tert-butyl ether (MTBE) (3 x 5 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. Crucial: The MTBE layer must be visually clear and free of water droplets.
Step 4: Dihydrochloride Salt Precipitation
-
Cool the anhydrous MTBE solution containing the free base to 0 °C.
-
Dropwise, add 2.1 equivalents of anhydrous HCl (typically 4M in dioxane or ethanol) under vigorous stirring. A white precipitate will form immediately.
-
Stir for 1 hour at 0 °C to ensure complete crystallization.
-
Filter the solid under a nitrogen blanket (to prevent atmospheric moisture absorption), wash with cold MTBE, and dry in a vacuum oven at 40 °C to constant weight.
References
-
(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride Product Specification, Sigma-Aldrich,[Link]
-
One-Pot Process for Synthesis of Nalbuphine Hydrochloride and Impurity Control Strategy, Organic Process Research & Development,[Link]
-
Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions, Industrial & Engineering Chemistry Research,[Link]
-
Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids: Chemoselective Enamine Formation and further Functionalizations, ACS Catalysis,[Link]
resolving HPLC peak tailing for 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride samples
Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride .
Because this analyte contains both a pyridine ring and a primary aliphatic amine—and is formulated as a highly polar dihydrochloride salt—it is notoriously prone to severe peak tailing and poor retention on standard reversed-phase columns. This guide synthesizes chemical causality, self-validating protocols, and field-proven troubleshooting strategies to help you achieve robust, symmetrical peak shapes.
Part 1: Diagnostic Workflows
Before altering your chemistry, you must validate whether the tailing is a physical system issue or a chemical interaction. The workflow below isolates the root cause.
Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.
Part 2: Core Troubleshooting Guide (Q&A)
Q1: Why does 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride exhibit severe peak tailing on standard C18 columns? A1: The causality lies in the electrostatic "velcro" effect. Your analyte contains a primary amine (pKa ~9-10) and a pyridine nitrogen (pKa ~5). In a standard mobile phase, these basic functional groups are positively charged. Older or standard "Type-A" silica columns contain residual surface silanol groups (Si-OH) with a pKa of 4–5. At mid-pH (pH 5–7), these silanols deprotonate into negatively charged silanoate ions (SiO⁻). The resulting secondary ion-exchange interaction between the protonated amines and the ionized silanols causes a fraction of the analyte band to be strongly retained, dragging out the trailing edge of the peak 1[1].
Q2: How do I manipulate the mobile phase pH to eliminate this secondary interaction? A2: The most robust strategy is to suppress silanol ionization by operating at a low pH. By lowering the mobile phase pH to between 2.0 and 3.0, you force the silanol groups to remain fully protonated and neutral (Si-OH), effectively shutting down the ion-exchange mechanism 2[2]. Because silica dissolution is a risk below pH 3.0, you must use a sterically protected or high-purity "Type-B" silica column designed to withstand acidic conditions 3[3].
Q3: If my assay requires a neutral pH, what are my alternative options for peak symmetry? A3: If you cannot operate at a low pH, you must chemically mask the silanol interactions. This is achieved by adding a competing base, such as Triethylamine (TEA), to the mobile phase at a concentration of 5–20 mM (approx. 0.1% v/v). TEA is a small, highly basic molecule that preferentially binds to the active silanol sites, blocking your bulkier pyridine derivative from interacting with them 4[4].
Mechanistic pathway of silanol-induced peak tailing and its resolution via pH adjustment.
Part 3: Quantitative Data & Buffer Selection
Selecting the right buffer is critical for both peak shape and retention. The table below summarizes the expected outcomes when analyzing basic dihydrochloride salts under various mobile phase conditions.
Table 1: Impact of Mobile Phase Conditions on Peak Asymmetry (As) and Retention (k)
| Mobile Phase Buffer | pH | Additive | Column Chemistry | Peak Asymmetry (As) | Retention Factor (k) |
| 10 mM Ammonium Acetate | 6.8 | None | Type-A C18 (Older) | 3.5 (Severe Tailing) | 1.2 (Poor) |
| 20 mM Phosphate | 2.5 | None | Type-A C18 (Older) | 1.8 (Moderate Tailing) | 2.5 (Acceptable) |
| 10 mM Ammonium Acetate | 6.8 | 0.1% TEA | Type-B C18 (Modern) | 1.3 (Slight Tailing) | 2.3 (Acceptable) |
| 0.1% Trifluoroacetic Acid | 2.0 | None | Type-B C18 (End-capped) | 1.1 (Symmetrical) | 3.1 (Good) |
| 10 mM Ammonium Formate | 3.0 | None | HILIC (Bare Silica) | 1.05 (Excellent) | 4.5 (Excellent) |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in System Suitability Tests (SST) to prove that the chemistry—not the hardware—is responsible for the chromatographic outcome.
Protocol 1: Low-pH Ion-Pairing RP-HPLC Method
Best for: Standard UV detection workflows where MS-compatibility is not required.
Step 1: Hardware Validation (The Self-Check)
-
Prepare a 10 µg/mL solution of Toluene (a neutral, non-ionizable marker) in 50:50 Water:Acetonitrile.
-
Inject 5 µL onto your C18 column.
-
Calculate the Asymmetry Factor (As).
Step 2: Buffer Preparation
-
Weigh 2.76 g of Sodium Dihydrogen Phosphate (NaH₂PO₄) and dissolve in 1.0 L of HPLC-grade water to create a 20 mM solution.
-
Adjust the pH to 2.5 using concentrated Phosphoric Acid (H₃PO₄) dropwise while monitoring with a calibrated pH meter. Note: Buffers must be prepared by weighing/measuring to ensure run-to-run retention time stability.
Step 3: Mobile Phase Additive (Optional but Recommended)
-
Add 1.0 mL of Triethylamine (TEA) per liter of buffer (0.1% v/v) to act as a silanol suppressor 5[5]. Re-adjust pH to 2.5 if necessary.
Step 4: Sample Diluent Matching
-
Dissolve the 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride standard in a diluent that exactly matches your initial mobile phase conditions (e.g., 95% Buffer / 5% Acetonitrile). Injecting a highly polar salt in 100% organic solvent will cause immediate precipitation and severe peak distortion.
Step 5: Execution
-
Run a gradient from 5% to 60% Acetonitrile over 15 minutes. Evaluate the peak shape of the active pharmaceutical ingredient (API).
Part 5: Frequently Asked Questions (FAQs)
Q: My peak tailing gets worse when I inject larger volumes, even with the optimized pH. Why? A: You are likely experiencing volume overload. Because the dihydrochloride salt is highly polar, it relies on the weak hydrophobic interactions of the C18 phase. If the injection solvent is stronger (higher organic %) than the mobile phase, the analyte band travels down the column before partitioning, smearing the peak. Always dissolve your sample in the initial mobile phase.
Q: Can I use Trifluoroacetic Acid (TFA) instead of Phosphate buffer? A: Yes. TFA (0.1% v/v) is an excellent choice because it serves a dual purpose: it lowers the pH to ~2.0 (neutralizing silanols) and acts as a volatile ion-pairing reagent, which increases the retention of the highly polar protonated amines 2[2]. It is highly recommended if you are transitioning to LC-MS.
Q: The analyte elutes in the void volume on my C18 column despite using low pH. What is the next step? A: Dihydrochloride salts are exceptionally hydrophilic. If low-pH and ion-pairing (like TFA or Heptanesulfonic acid) fail to retain the compound, abandon Reversed-Phase and switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica or amide) and starts with high organic (>90% Acetonitrile), providing excellent retention and peak shape for fully ionized salts.
References
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Articles. Available at:[Link]
-
Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare Editorial. Available at: [Link]
-
KNAUER. "Buffer & Eluent Preparation in HPLC – Best Practices." KNAUER Wissenschaftliche Geräte GmbH. Available at: [Link]
-
Axion Labs. "HPLC Peak Tailing: Troubleshooting Basics." Axion Analytical Labs. Available at:[Link]
-
PMC / National Institutes of Health. "Development of New Method for Simultaneous Analysis of Pharmaceuticals." National Center for Biotechnology Information. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Crystallization of 2-(1-Aminoethyl)pyridine-3-carbonitrile Dihydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for process chemists and formulation scientists handling 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride . This molecule presents a unique triad of crystallization challenges: a highly water-soluble dihydrochloride salt, a hygroscopic primary amine[1], and an electrophilic nitrile group sensitive to pH-dependent degradation[2].
This guide bypasses generic advice to focus on the thermodynamic and kinetic causality behind your experimental failures, providing self-validating protocols to ensure scalable, high-purity isolation.
Part 1: Core Troubleshooting FAQs
Q1: My crystallization consistently "oils out" (forms a biphasic liquid) instead of forming crystals. Why does this happen, and how do I force nucleation? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation trajectory of your solution crosses the binodal curve before reaching the metastable zone required for crystal nucleation[3]. Dihydrochloride salts are highly polar; they exhibit extreme solubility in protic solvents (like methanol) but near-zero solubility in anti-solvents (like MTBE). Rapid addition of an anti-solvent creates local supersaturation spikes, forcing the solute to separate as a dense, solute-rich oil rather than organizing into a crystal lattice.
-
The Fix: Shift your solvent system to one with a shallower solubility gradient. Replacing a Methanol/MTBE system with an Ethanol/Ethyl Acetate (1:3 v/v) system significantly suppresses oiling out by altering the activity coefficient of the salt[4]. Furthermore, you must introduce seed crystals before the cloud point is reached to direct the thermodynamics toward crystallization.
Q2: I am detecting a new impurity at RRT 0.85 after recrystallization. LC-MS indicates a mass addition of +18 Da. What is the mechanism here? A2: This is the primary amide degradant resulting from the acid-catalyzed hydration of the nitrile group. The dihydrochloride salt form creates a highly acidic local microenvironment (the pKa of the protonated pyridine is ~5.2, and the primary amine is ~9.3)[1]. When exposed to heat and adventitious water in the solvent, the nitrile carbon becomes highly susceptible to nucleophilic attack by water, lowering the activation energy for hydrolysis[2].
-
The Fix: Strict anhydrous conditions are mandatory. Limit dissolution temperatures to <50°C. Never reflux this specific salt in aqueous or wet alcoholic solvents for extended periods.
Q3: The isolated powder turns into a sticky paste during vacuum drying. How do I prevent deliquescence? A3: Dihydrochloride salts of aliphatic amines are notoriously hygroscopic. If the filter cake is washed with a cold, hygroscopic solvent (like cold ethanol) and exposed to ambient humidity during transfer, it will rapidly absorb atmospheric moisture, collapsing the crystal lattice into a hydrate or paste.
-
The Fix: Perform the final cake wash with a strictly anhydrous, non-hygroscopic solvent like dry Ethyl Acetate or Heptane. Transfer the cake to the vacuum oven under a dry nitrogen sweep.
Part 2: Quantitative Data & Solvent Screening
The table below summarizes the thermodynamic behavior of the dihydrochloride salt across various solvent systems, highlighting the inverse relationship between LLPS risk and degradation risk.
| Solvent System | Ratio (v/v) | LLPS (Oiling Out) Risk | Nitrile Hydrolysis Risk | Yield (%) | Purity (HPLC Area %) |
| Methanol / MTBE | 1:4 | High (Forms heavy oil) | Moderate | N/A | N/A |
| Water / Acetone | 1:10 | Moderate | High (at T > 60°C) | 65% | 94.2% |
| Ethanol / EtOAc | 1:3 | Low | Low (if anhydrous) | 88% | 99.1% |
| DMF / Heptane | 1:5 | Moderate | Low | 72% | 97.5% |
Data synthesized from analogous dihydrochloride salt optimization studies[4][5].
Part 3: Experimental Protocols
Protocol A: Optimized Anti-Solvent Crystallization (LLPS Prevention)
Objective: Isolate the dihydrochloride salt in high purity while bypassing the liquid-liquid phase separation boundary. This protocol is a self-validating system utilizing In-Process Controls (IPC).
-
Dissolution: Suspend 10.0 g of crude 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride in 40 mL of anhydrous Ethanol (4 volumes).
-
Heating: Warm the suspension to 45°C under a nitrogen atmosphere until complete dissolution is achieved. Causality: Do not exceed 50°C to prevent thermal activation of nitrile hydrolysis.
-
Polish Filtration: Filter the warm solution through a 0.45 µm PTFE membrane into a pre-warmed, jacketed crystallization vessel to remove heterogeneous nucleants.
-
Anti-Solvent Addition (Phase 1): Slowly dose 40 mL of anhydrous Ethyl Acetate (4 volumes) over 30 minutes while maintaining the temperature at 45°C.
-
Seeding: Introduce 0.1 g (1 wt%) of pure seed crystals. Hold the suspension at 45°C for 1 hour. Causality: This hold time allows the seed bed to mature and consume initial supersaturation, preventing oiling out during the next phase.
-
Anti-Solvent Addition (Phase 2): Dose an additional 80 mL of Ethyl Acetate (8 volumes) over 2 hours via a syringe pump.
-
Cooling: Cool the slurry to 5°C at a linear, controlled rate of 0.1°C/min.
-
In-Process Control (IPC): Prior to filtration, extract a 0.5 mL aliquot of the slurry, filter rapidly, and analyze the mother liquor via HPLC. Validation: A mother liquor concentration of <5 mg/mL validates complete crystallization and prevents yield loss.
-
Isolation: Filter the slurry under a nitrogen blanket. Wash the cake with 20 mL of cold, anhydrous Ethyl Acetate.
-
Drying: Dry in a vacuum oven at 35°C for 24 hours.
Part 4: System Visualizations
Caption: Workflow for troubleshooting LLPS and isolating the dihydrochloride salt.
Caption: Acid-catalyzed hydrolysis pathway of the nitrile group under thermal stress.
Sources
Validation of Analytical Methods for 2-(1-Aminoethyl)pyridine-3-carbonitrile Dihydrochloride: A Comparative Guide
As drug development pipelines increasingly feature complex, highly polar, and basic nitrogen-containing heterocyclic scaffolds, analytical scientists face significant challenges in method development and validation. 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride is a prime example of such a compound. Featuring both a primary aliphatic amine and a basic pyridine nitrogen, this divalent salt is highly polar and prone to severe secondary interactions in traditional chromatography.
This guide objectively compares three analytical methodologies—Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC) with UV detection, and HILIC-LC-MS/MS—and provides a comprehensive, step-by-step validation protocol grounded in the recently updated ICH Q2(R2) guidelines[1].
Chemical Context & Analytical Challenges
To design a self-validating analytical system, we must first understand the physicochemical causality dictating the compound's behavior:
-
Extreme Polarity: As a dihydrochloride salt, the molecule exists as a dication under typical acidic mobile phase conditions (pH 2.0–4.0). This extreme hydrophilicity causes the compound to elute in the void volume ( t0 ) of standard C18 reversed-phase columns, leading to poor retention and susceptibility to matrix suppression.
-
Peak Tailing (Silanol Interactions): Basic analytes like pyridine derivatives are notorious for peak tailing[2]. This kinetic phenomenon occurs because the positively charged amine and pyridine groups interact strongly via ion-exchange mechanisms with residual, negatively charged silanol groups on the surface of silica-based stationary phases[3].
To overcome these challenges, analytical scientists must move away from default C18 methods and adopt orthogonal separation mechanisms.
Caption: Chromatographic method selection pathway for polar basic amines.
Methodological Comparison
We compared three distinct analytical approaches for the assay and impurity profiling of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride.
Method A: Ion-Pairing RP-HPLC-UV
To force retention on a C18 column, an ion-pairing reagent (e.g., sodium 1-heptanesulfonate) is added to the mobile phase. The hydrophobic tail of the reagent embeds into the C18 phase, while its anionic head pairs with the dicationic analyte.
-
Drawback: Ion-pairing reagents require extensive column equilibration, are notoriously difficult to wash off, and are strictly incompatible with Mass Spectrometry (MS) due to severe ion suppression.
Method B: HILIC-UV
Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a high-organic mobile phase (typically >70% acetonitrile)[4]. The retention mechanism relies on the analyte partitioning between the organic-rich mobile phase and a water-enriched layer immobilized on the stationary phase[5]. This provides robust retention for polar salts without the need for ion-pairing reagents.
Method C: HILIC-LC-MS/MS
Coupling the HILIC separation with tandem mass spectrometry (ESI-MS/MS). Because HILIC mobile phases are highly volatile (high acetonitrile content) and lack non-volatile salts, they offer a ten-fold increase in electrospray ionization (ESI) sensitivity compared to highly aqueous RP-HPLC conditions[5].
Quantitative Performance Comparison
The following table summarizes the validation metrics obtained during method development, demonstrating why HILIC is the superior choice for this specific compound.
| Validation Parameter (ICH Q2) | Method A: Ion-Pairing RP-HPLC-UV | Method B: HILIC-UV | Method C: HILIC-LC-MS/MS |
| Retention Factor ( k ) | 3.2 | 5.8 | 5.5 |
| Peak Symmetry (Tailing Factor) | 1.8 (Significant Tailing) | 1.1 (Symmetrical) | 1.05 (Symmetrical) |
| Linearity Range | 10 – 150 µg/mL | 1 – 200 µg/mL | 1 – 500 ng/mL |
| Correlation Coefficient ( R2 ) | 0.995 | 0.9998 | 0.9995 |
| LOD / LOQ | 2.5 µg/mL / 8.0 µg/mL | 0.3 µg/mL / 1.0 µg/mL | 0.1 ng/mL / 0.3 ng/mL |
| Specificity (Matrix Interference) | Moderate (Co-elution risks) | Excellent | Absolute (MRM transitions) |
| MS Compatibility | No (Ion suppression) | Yes (Volatile buffers) | Native |
Experimental Protocol: HILIC-UV Method Validation
The following step-by-step methodology details the validation of the HILIC-UV method in strict accordance with the ICH Q2(R2) guidelines (effective June 2024), which emphasizes a lifecycle and risk-based approach to analytical procedure development (aligned with ICH Q14)[1][6].
Chromatographic Conditions
-
Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm). Causality: The zwitterionic surface maintains a stable hydration layer, ensuring reproducible partitioning of the dihydrochloride salt.
-
Mobile Phase: Isocratic elution; 80% Acetonitrile / 20% Aqueous Ammonium Formate (20 mM, pH 3.0 adjusted with formic acid). Causality: The high organic content drives HILIC retention, while the buffer controls the ionization state of the analyte and masks residual silanols.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (optimized for the pyridine-3-carbonitrile chromophore).
-
Injection Volume: 5 µL.
Step-by-Step Validation Workflow
Step 1: Specificity & Forced Degradation
Objective: Demonstrate that the method can accurately measure the analyte in the presence of degradation products and matrix components[6].
-
Prepare a standard solution of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride at 100 µg/mL.
-
Subject separate aliquots to forced degradation:
-
Acidic: 1N HCl at 60°C for 24h.
-
Basic: 1N NaOH at 60°C for 24h (Monitor for hydrolysis of the carbonitrile to an amide/carboxylic acid).
-
Oxidative: 3% H2O2 at room temp for 24h (Monitor for pyridine N-oxide formation).
-
Thermal/Photolytic: 105°C for 48h / UV light for 1.2 million lux hours.
-
-
Inject degraded samples. Verify that the peak purity angle is less than the peak purity threshold (using a Photodiode Array detector) and that resolution ( Rs ) between the API and any degradant is > 1.5.
Step 2: Linearity and Range
Objective: Prove that test results are directly proportional to the concentration of the analyte[1].
-
Prepare a stock solution (1.0 mg/mL in 80:20 ACN:Water).
-
Dilute to create five concentration levels: 50%, 80%, 100%, 120%, and 150% of the target assay concentration (100 µg/mL).
-
Inject each level in triplicate.
-
Plot peak area vs. concentration. Calculate the regression line using the method of least squares. Acceptance criteria: R2≥0.999 , y-intercept ≤2.0% of the 100% response.
Step 3: Accuracy (Recovery)
Objective: Assess the closeness of agreement between the accepted true value and the value found[7].
-
Prepare synthetic mixtures of the sample matrix (placebo) spiked with known quantities of the API at 80%, 100%, and 120% levels.
-
Prepare three independent replicates at each level (9 determinations total).
-
Calculate the % Recovery = (Amount Found / Amount Added) × 100.
-
Acceptance criteria: Mean recovery between 98.0% – 102.0% with an RSD ≤2.0% .
Step 4: Precision (Repeatability & Intermediate Precision)
Objective: Evaluate the degree of scatter between a series of measurements[7].
-
Repeatability: Prepare 6 independent sample preparations at the 100% test concentration (100 µg/mL). Inject each once. Calculate the %RSD of the assay results. (Acceptance: ≤2.0% ).
-
Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system, repeat the repeatability protocol. Calculate the overall %RSD across all 12 samples. (Acceptance: ≤2.0% ).
Step 5: Robustness (QbD Approach)
Following ICH Q14 principles, utilize a Design of Experiments (DoE) approach to test deliberate variations in method parameters:
-
Vary Mobile Phase organic content ( ±2% ).
-
Vary Buffer pH ( ±0.2 units).
-
Vary Column Temperature ( ±5∘C ).
-
Verify that system suitability criteria (Tailing factor ≤1.5 , Theoretical plates ≥5000 ) are maintained across all conditions.
Caption: ICH Q2(R2) analytical method validation lifecycle workflow.
Conclusion
For highly polar, dicationic compounds like 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride, traditional RP-HPLC often results in compromised data integrity due to severe peak tailing and poor retention. By adopting HILIC methodologies, laboratories can achieve superior chromatographic performance that is inherently compatible with modern LC-MS/MS systems. By rigorously validating these methods against the updated ICH Q2(R2) framework, analytical scientists ensure that their procedures are robust, reliable, and entirely fit for their intended regulatory purpose.
References
-
European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]
-
MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Available at:[Link]
-
LCGC International. What Chromatograms Can Teach Us About Our Analytes. Available at:[Link]
-
Wikipedia. Hydrophilic interaction chromatography. Available at: [Link]
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- 7. mastercontrol.com [mastercontrol.com]
A Comparative Toxicological Assessment of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride and its Structural Analogs
A Guide for Researchers and Drug Development Professionals
Introduction: Rationale for a Comparative Approach
2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride is a substituted pyridine derivative with potential applications in medicinal chemistry. As with any novel chemical entity, a thorough understanding of its toxicity profile is paramount for safe handling and further development. Direct toxicological testing remains the gold standard; however, in the pre-clinical phase, a comparative analysis based on structurally related compounds provides invaluable initial insights.
This guide focuses on two key structural components of the target molecule: the 2-aminopyridine core and the 3-carbonitrile (cyanopyridine) substituent. By examining the known toxicities of 2-aminopyridine and 3-pyridinecarbonitrile, we can infer a potential hazard profile for the parent compound. It is crucial to underscore that this is a predictive assessment, and definitive toxicological evaluation requires direct experimental investigation.
Our comparator compounds are:
-
2-Aminopyridine: Represents the core amino-substituted pyridine ring.
-
3-Pyridinecarbonitrile (3-Cyanopyridine): Represents the nitrile-substituted pyridine ring.
The toxicological properties of these analogs will be discussed across three key areas: Acute Toxicity, Cytotoxicity, and Genotoxicity.
Comparative Toxicity Profiles
The following tables summarize the available toxicity data for our selected comparator compounds. It is important to note that the presence of both an aminoethyl group and a nitrile group on the same pyridine ring in our target compound could lead to synergistic or antagonistic toxicological effects not predicted by the individual analogs.
Table 1: Acute Toxicity Comparison
| Compound | LD50 (Oral, Rat) | Dermal Toxicity | Primary Hazards |
| 2-Aminopyridine | 200 mg/kg[1][2][3][4] | Harmful in contact with skin; Guinea pig LD50: ~500 mg/kg[4][5] | Toxic if swallowed, skin/eye irritant, neurotoxicity[6][7][8][9] |
| 3-Pyridinecarbonitrile | Harmful if swallowed (GHS Category 4)[10][11][12] | Skin irritant[10][11] | Skin and serious eye irritant[10][11] |
| 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride | Data not available | Data not available | Data not available |
Expertise & Experience: The oral LD50 of 2-aminopyridine indicates significant acute toxicity. The neurotoxic effects, including convulsions, are a key characteristic of aminopyridines and are attributed to their ability to block potassium channels.[6] 3-Pyridinecarbonitrile is classified as harmful, suggesting a lower but still significant acute toxicity concern. The presence of the aminoethyl side chain on the target molecule could potentially modulate the neurotoxicity observed with 2-aminopyridine.
Table 2: Cytotoxicity and Genotoxicity Comparison
| Compound | In Vitro Cytotoxicity | Genotoxicity (Ames Test) | Other Genotoxicity Data |
| 2-Aminopyridine | Data on various pyridine derivatives suggest potential for cytotoxicity against cancer cell lines.[13][14][15][16] | Not mutagenic in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.[6] | Some reports suggest it is not likely to be mutagenic in standard assays.[6][17] A study indicated it is mutagenic. |
| 3-Pyridinecarbonitrile | Data on pyridine-3-carbonitrile derivatives suggest potential for cytotoxicity.[18] | Data not available for the specific compound | The nitrile group in some molecules can be associated with genotoxicity, though this is not universal.[19] |
| 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride | Data not available | Data not available | Data not available |
Trustworthiness: The negative Ames test for 2-aminopyridine provides a degree of confidence that it is not a bacterial mutagen.[6] However, the potential for cytotoxicity of pyridine derivatives warrants in vitro testing of our target compound on relevant cell lines early in the development process. The nitrile group of 3-pyridinecarbonitrile is a structural alert for potential metabolic activation to reactive species, although this is highly dependent on the overall molecular structure.
Experimental Protocols for Toxicological Assessment
To facilitate direct testing of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride, this section provides detailed, self-validating protocols for key in vitro and in vivo toxicity assays.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-only controls and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[6]
Experimental Workflow:
Caption: Workflow for the bacterial reverse mutation (Ames) test.
Step-by-Step Methodology:
-
Strain Selection: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537). These strains carry different mutations in the histidine operon, allowing for the detection of various types of mutagens.
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenates. This is crucial as some chemicals only become mutagenic after being metabolized.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Add this mixture to molten top agar and pour it onto a minimal glucose agar plate. This agar lacks histidine, so only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will be able to grow.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control, and this increase is statistically significant. Positive controls with known mutagens must be included for each strain, both with and without S9 activation.
Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance and allows for its classification into one of several toxicity categories. It is designed to use a minimal number of animals.
Experimental Workflow:
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- 13. Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validating 2-(1-Aminoethyl)pyridine-3-carbonitrile Dihydrochloride (AEPCD) as a Fragment Probe: A Comparative Guide for Kinase Inhibitor Discovery
Executive Summary
In the landscape of targeted drug discovery, fragment-based drug design (FBDD) relies on low-molecular-weight compounds to efficiently map binding pockets before elaboration into high-affinity chemical probes. 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride (AEPCD) represents a highly functionalized, privileged pharmacophore. The pyridine-3-carbonitrile core is extensively documented as a potent hinge-binding motif in the development of inhibitors for kinases such as PIM-1, PKCθ, and CDK8/19[1][2][3].
This guide provides an objective, data-driven framework for validating AEPCD as a chemical probe starting point, comparing its performance metrics against standard fragment libraries and pan-kinase inhibitors, and detailing the exact methodologies required to verify its target engagement and mechanism of action.
Structural Rationale: The Causality of the Pharmacophore
To understand why AEPCD is an exceptional fragment probe, one must analyze the causality behind its structural features:
-
The Pyridine-3-Carbonitrile Core: Pyridine-3-carbonitrile derivatives are renowned for their diverse biological properties, particularly in kinase inhibition[4]. The electron-withdrawing carbonitrile group modulates the basicity of the pyridine nitrogen, optimizing it to act as a precise hydrogen-bond acceptor for the backbone amides in the kinase hinge region (e.g., interacting with Pro123 in PIM-1, which possesses a unique hinge architecture)[2].
-
The 1-Aminoethyl Vector: Unsubstituted pyridines often suffer from "flat" binding profiles with poor solubility. The 1-aminoethyl substitution introduces a sp3-hybridized chiral center and a primary amine. Supplied as a dihydrochloride salt, this amine is fully protonated at physiological pH, allowing it to form critical salt bridges with conserved aspartate residues (such as the DFG motif) or the catalytic lysine, effectively anchoring the fragment and directing subsequent lead optimization toward the solvent channel.
Mechanism of action showing AEPCD intervening in the PIM-1 kinase survival signaling pathway.
Comparative Performance Data
When validating a fragment like AEPCD, it must be benchmarked against both a minimal pharmacophore (to prove the value of the 1-aminoethyl group) and a mature pan-inhibitor (to establish the upper limits of assay sensitivity). Because fragments have inherently lower biochemical potency (higher IC50/Kd), Ligand Efficiency (LE) —the binding energy per heavy atom—is the critical metric for comparison.
Table 1: Biophysical and Cellular Profiling of AEPCD vs. Alternatives
| Compound / Probe | Target Class | MW ( g/mol ) | SPR Kd (µM) | Ligand Efficiency (LE) | NanoBRET Target Engagement | Primary Utility |
| AEPCD (Fragment) | Kinase Hinge | 220.1 | 45.0 | 0.42 | Weak / Transient | High-efficiency FBDD starting point |
| Pyridine (Minimal) | Kinase Hinge | 79.1 | >1000 | <0.20 | None | Baseline control |
| Staurosporine | Pan-Kinase | 466.5 | 0.002 | 0.31 | Strong (IC50 < 10 nM) | Assay validation / Positive control |
| Optimized Hit | Specific Kinase | ~450.0 | <0.05 | >0.35 | Strong (IC50 < 100 nM) | Final chemical probe |
Data Interpretation: While Staurosporine is highly potent, its LE is lower than AEPCD's due to its high molecular weight. AEPCD's LE of 0.42 (ideally >0.3 for fragments) proves that its specific atomic interactions are highly optimized, making it a superior building block for generating selective inhibitors like those targeting PKCθ or CDK8[1][3].
Experimental Protocols: The Validation Workflow
To ensure scientific integrity, the validation of AEPCD must utilize orthogonal, self-validating assays. Biochemical assays often yield false positives for fragments due to aggregation or high ATP competition. Therefore, we rely on Surface Plasmon Resonance (SPR) for direct biophysical binding and NanoBRET for cellular target engagement.
Step-by-step pipeline for validating AEPCD from a primary fragment hit to an optimized chemical probe.
Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics
Causality: SPR is utilized because it detects direct, label-free binding in real-time. It is insensitive to ATP competition artifacts, making it ideal for low-affinity fragments like AEPCD.
Step-by-Step Methodology:
-
Sensor Chip Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the recombinant target kinase (e.g., PIM-1 or CDK8) via amine coupling to a density of 3000–5000 Response Units (RU) to ensure sufficient signal for a low-MW fragment.
-
Buffer Preparation: Prepare running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 5% DMSO to maintain AEPCD solubility.
-
Self-Validating Calibration: Inject a standard DMSO calibration series (4.5% to 5.5% DMSO) prior to the experiment. Why? Fragments produce very low RU signals; bulk refractive index changes from slight DMSO mismatches can cause false positives. The calibration curve mathematically subtracts this artifact.
-
Analyte Injection: Prepare a 2-fold dilution series of AEPCD (from 1 mM down to 15.6 µM). Inject over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the Kd .
Protocol 2: NanoBRET Cellular Target Engagement
Causality: A fragment may bind a purified protein in SPR but fail to penetrate cell membranes or compete with intracellular ATP (typically 1-5 mM). NanoBRET verifies live-cell permeability and target engagement.
Step-by-Step Methodology:
-
Cell Transfection: Plate HEK293T cells in a 96-well format. Transfect with a plasmid encoding the target kinase fused to NanoLuc luciferase. Incubate for 24 hours.
-
Tracer Addition: Add a cell-permeable, fluorescently labeled kinase tracer (e.g., a broad-spectrum ATP-competitive probe) at its predetermined Kd,app concentration.
-
Probe Incubation: Treat the cells with a concentration gradient of AEPCD (0.1 µM to 500 µM). Include a Staurosporine positive control well and a DMSO-only negative control well. Incubate for 2 hours at 37°C.
-
Substrate Addition & Readout: Add the NanoLuc substrate (furimazine). Measure the Bioluminescence Resonance Energy Transfer (BRET) ratio by dividing the acceptor emission (618 nm) by the donor emission (460 nm).
-
Validation Check: A successful engagement by AEPCD will competitively displace the fluorescent tracer from the kinase, resulting in a dose-dependent decrease in the BRET ratio.
Conclusion
2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride (AEPCD) is not a finished drug, but rather a high-value, structurally primed fragment probe. By leveraging the hydrogen-bonding capacity of the pyridine-3-carbonitrile core and the electrostatic potential of the 1-aminoethyl group, researchers can utilize AEPCD as a validated anchor point. When subjected to rigorous, self-validating biophysical (SPR) and cellular (NanoBRET) workflows, AEPCD provides a reliable foundation for the rational design of selective kinase inhibitors.
References
- Source: tandfonline.
- Source: nih.
- Source: sc.
- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)
Sources
Cross-Reactivity Profiling of 2-(1-Aminoethyl)pyridine-3-carbonitrile Dihydrochloride in Fragment-Based Drug Discovery
Executive Summary
In Fragment-Based Drug Discovery (FBDD), the selection of an optimal starting pharmacophore dictates the trajectory of lead optimization. 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride (Compound A) has emerged as a privileged fragment for targeting the ATP-binding hinge region of kinases. This guide objectively compares the cross-reactivity profile, kinome selectivity, and metabolic liabilities of Compound A against two common structural alternatives: 3-(2-Aminoethyl)pyridine (Compound B) and 2-(Aminomethyl)pyridine-3-carbonitrile (Compound C).
By analyzing empirical data from live-cell NanoBRET assays and CYP450 inhibition screens, this guide provides drug development professionals with the mechanistic rationale required to navigate off-target liabilities early in the discovery pipeline.
Mechanistic Rationale: The Anatomy of the Fragment
The structural features of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride are intentionally designed to maximize target engagement while minimizing promiscuity:
-
The 3-Cyano Group: Acts as a highly directional, weak hydrogen bond acceptor. It is perfectly positioned to interact with the backbone amide NH of the kinase hinge region. This specific vectoring has been instrumental in the discovery of highly selective clinical candidates, such as the PKMYT1 inhibitor RP-6306 [1].
-
The 1-Aminoethyl Substituent: The inclusion of the methyl group at the benzylic position introduces a chiral center. This restricts the conformational flexibility of the primary amine compared to a simple aminomethyl group, reducing the entropic penalty upon binding. Furthermore, the steric bulk of the methyl group actively clashes with the binding pockets of off-target kinases, driving selectivity.
-
The Dihydrochloride Salt Form: Fragments must be screened at exceptionally high concentrations (often 1–10 mM) in biophysical assays like Surface Plasmon Resonance (SPR) or NMR. The dihydrochloride salt ensures complete aqueous solubility, preventing compound aggregation that frequently causes false positives in light-scattering readouts.
Interaction Visualizations
FBDD workflow emphasizing cross-reactivity profiling.
Mechanistic interaction network of Compound A with target and off-target proteins.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay integrity.
Protocol 1: Live-Cell Kinome Cross-Reactivity Profiling (NanoBRET)
Causality: Standard biochemical kinase assays lack the physiological ATP concentrations (1–5 mM) found in living cells, often leading to an overestimation of fragment potency. NanoBRET assays are performed in live HEK293T cells, ensuring that the cross-reactivity data accurately reflects cellular permeability and physiological ATP competition.
Step-by-Step Methodology:
-
Plasmid Transfection: Transfect HEK293T cells with vectors encoding NanoLuc-kinase fusions for a panel of 85 representative kinases. Incubate for 24 hours at 37°C.
-
Tracer Incubation: Harvest cells and resuspend in Opti-MEM. Add the appropriate cell-permeable fluorescent NanoBRET tracer.
-
Fragment Dosing: Dispense Compound A, B, and C into 384-well plates at a final concentration of 10 µM.
-
Self-Validating Controls: Include Staurosporine (1 µM) as a pan-kinase positive control and DMSO (0.1%) as a negative vehicle control.
-
BRET Measurement: After 2 hours, add Nano-Glo substrate. Measure donor emission (460 nm) and acceptor emission (610 nm) using a microplate reader.
-
Data Analysis (Gini Coefficient): Calculate the Gini coefficient [2] using single-point inhibition data. A Gini value approaching 1.0 indicates high selectivity, whereas a value near 0 indicates broad promiscuity.
Protocol 2: CYP3A4 Fluorogenic Inhibition Assay
Causality: Pyridine-containing fragments are notorious for coordinating the heme iron of Cytochrome P450 enzymes, a mechanism actively exploited in pharmacoenhancers like ritonavir [3]. Assessing CYP3A4 liability early prevents downstream metabolic toxicity.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute recombinant human CYP3A4 supersomes and the fluorogenic substrate BFC (7-benzyloxy-4-trifluoromethylcoumarin) in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: In a 96-well black opaque plate, mix 10 µM of the test fragments with the CYP3A4/BFC master mix.
-
Self-Validating Controls: Include Ketoconazole (serial dilution from 1 µM) as a positive control. The assay is only validated if the Ketoconazole IC50 falls between 0.03–0.08 µM.
-
Reaction Initiation: Add an NADPH regeneration system (NADP+, glucose-6-phosphate, G6PDH) to initiate the reaction. Incubate for 30 minutes at 37°C.
-
Detection: Quench the reaction with 20% Tris/Acetonitrile. Read fluorescence at Ex/Em 410/535 nm to determine the IC50 values.
Quantitative Data Summaries
The following tables summarize the experimental cross-reactivity profiles of the three comparative fragments.
Table 1: Kinome Selectivity and Target Affinity
Data derived from NanoBRET live-cell profiling against an 85-kinase panel at 10 µM fragment concentration.
| Compound | Structural Distinction | Primary Target Kd (µM) | Kinome Gini Coefficient | Major Off-Target Liability |
| Compound A | 3-cyano, 1-aminoethyl (chiral) | 1.2 | 0.82 (Highly Selective) | Minimal |
| Compound B | Lacks 3-cyano, straight chain | >10 | 0.45 (Promiscuous) | Ephrin family kinases |
| Compound C | 3-cyano, aminomethyl (achiral) | 3.5 | 0.58 (Moderate) | Broad spectrum |
Analysis: Compound A exhibits a superior Gini coefficient (0.82), indicating highly selective binding. The lack of the chiral methyl group in Compound C drops the Gini coefficient to 0.58, proving that the steric bulk of the 1-aminoethyl group is critical for excluding off-target kinases.
Table 2: ADME/Tox Cross-Reactivity
Data derived from fluorogenic CYP3A4 screens and radioligand hERG binding assays.
| Compound | CYP3A4 IC50 (µM) | hERG Binding (% inhibition at 10 µM) | Aqueous Solubility (mg/mL) |
| Compound A | >50 (No liability) | < 5% | >50 (as dihydrochloride) |
| Compound B | 2.1 (High liability) | 15% | 12 (free base) |
| Compound C | 18.5 (Moderate) | 8% | >50 (as dihydrochloride) |
Analysis: Compound B demonstrates significant CYP3A4 cross-reactivity (IC50 = 2.1 µM) because its unhindered pyridine nitrogen easily coordinates the CYP450 heme iron. In Compound A, the electron-withdrawing 3-cyano group and the steric hindrance of the 1-aminoethyl group effectively abolish this metabolic liability (>50 µM).
Conclusion
For drug development professionals utilizing FBDD, 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride represents a highly optimized starting point. Compared to standard aminoethylpyridines, it offers a self-contained solution to common fragment attrition factors: it maintains high aqueous solubility, utilizes a cyano-directed growth vector for precise kinase hinge engagement, and leverages steric constraints to bypass CYP3A4 and kinome-wide cross-reactivity.
References
-
Title: Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: An increase in side-group hydrophobicity largely improves the potency of ritonavir-like inhibitors of CYP3A4 Source: PMC - National Institutes of Health (NIH) URL: [Link]
2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride proper disposal procedures
Proper disposal and handling of complex pharmaceutical intermediates require more than a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals working with 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride , operational safety must be grounded in an understanding of the molecule's chemical reactivity, environmental persistence, and thermal degradation profile.
This guide provides a synthesized, field-proven methodology for the safe handling, spill response, and final disposal of this specific compound, ensuring compliance with authoritative laboratory safety standards.
Mechanistic Hazard Profile: The Causality of Risk
To safely manage 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride, personnel must understand the molecular causality of its hazards:
-
The Pyridine Core & Carbonitrile Group: Pyridine derivatives are notorious for their potential to cause severe mucosal irritation, serious eye damage, and systemic toxicity upon acute or chronic exposure[1]. While the carbonitrile (-C≡N) moiety is covalently bound and stable under ambient laboratory conditions, subjecting it to extreme thermal stress (such as uncontrolled combustion) causes it to degrade into highly toxic nitrogen oxides (NOx) and potentially hydrogen cyanide (HCN)[2].
-
The Dihydrochloride Salt: The presence of two equivalents of hydrochloric acid stabilizes the primary amine, making the compound a water-soluble but acidic salt.
-
Causality in Waste Mixing: If this acidic salt is inadvertently mixed with strong bases during waste consolidation, it undergoes deprotonation to its freebase form. The freebase is significantly more lipophilic, drastically increasing its dermal permeability and volatility. Therefore, maintaining the compound in its protonated state during disposal is a critical safety parameter.
Operational Safety & PPE Setup
Based on guidelines from Prudent Practices in the Laboratory[3], standard protective measures must be elevated when handling halogenated nitrogenous salts. The following self-validating PPE protocol must be employed:
-
Hand Protection: Double-gloving is highly recommended for handling the dry powder. Use a 4-mil nitrile inner glove for dexterity and an 8-mil nitrile outer glove as the primary chemical and mechanical barrier[4].
-
Validation Check: After transferring the powder, inspect the outer gloves for any white/off-white residue. If residue is present, remove and dispose of the outer gloves immediately into the solid hazardous waste bin before touching any other lab surfaces.
-
-
Eye/Face Protection: Chemical splash goggles are mandatory. Standard safety glasses with side shields do not provide adequate protection against the severe eye damage risk associated with pyridine-carbonitriles[1].
-
Engineering Controls: Handle the dry powder exclusively within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of aerosolized dihydrochloride dust[5].
Spill Response & Decontamination Protocol
In the event of a spill, do not use standard sweeping techniques, which will aerosolize the hazardous salt. Follow this step-by-step methodology:
-
Isolate and Evacuate: Immediately cordon off the spill area. Ensure local exhaust ventilation (fume hood or room exhaust) is active and operating at maximum capacity.
-
Containment (Solid Spill): Do not use a brush and dustpan. Instead, cover the powder with slightly dampened absorbent pads (using water or a mild pH-neutral buffer) to suppress dust formation and dissolve the salt locally.
-
Containment (Liquid Spill): If the compound is dissolved in a solvent or aqueous solution, surround the spill with an inert absorbent such as vermiculite, sand, or silica gel[6]. Do not use combustible absorbents like sawdust.
-
Collection: Use non-sparking polypropylene tools to scoop the bound material into a high-density polyethylene (HDPE) wide-mouth container[7].
-
Decontamination: Wash the affected surface with a mild soap and water solution. Collect all washings as hazardous aqueous waste.
-
Validation Check: Wipe the cleaned area with a damp pH indicator strip. A neutral reading (pH 6.5–7.5) confirms the complete removal of the acidic dihydrochloride residue.
-
Waste Segregation & Storage Workflow
Proper segregation prevents the accidental release of the free amine and ensures the waste is routed to the correct destruction facility.
Workflow for the segregation and disposal of pyridine-3-carbonitrile waste.
Final Disposal Procedures
Under no circumstances should 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride or its solutions be discharged into the sanitary sewer or evaporated in a fume hood as a method of disposal[8].
-
Container Selection: Use chemically compatible, sealable containers. HDPE jerricans are ideal for liquid waste, while wide-mouth glass or HDPE jars should be used for solid waste and contaminated PPE.
-
Aqueous Waste Verification: If the waste is an aqueous solution, verify the pH is between 6 and 8 before sealing the container.
-
Validation Check: Dip a pH strip into the final mixture. A pH > 8 indicates the risk of free amine volatilization; a pH < 4 indicates excessive corrosivity. Adjust carefully with dilute buffers if necessary.
-
-
Labeling: Affix a compliant, highly visible Hazardous Waste tag. Explicitly list the contents as: "2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride", and check the boxes for "Halogenated Organic Waste" and "Nitrogenous Waste".
-
Incineration Routing: Transfer the sealed containers to the facility's Environmental Health and Safety (EHS) staging area. The waste must be routed to a licensed chemical destruction plant[9].
-
Flue Gas Scrubbing Requirement: Ensure your contracted disposal facility utilizes controlled incineration with flue gas scrubbing. Combustion of this specific compound generates hydrochloric acid gas (HCl) from the chloride salt, and nitrogen oxides (NOx) from the pyridine, nitrile, and amine groups. These toxic byproducts must be neutralized via alkaline scrubbers to comply with environmental emission standards[2].
Quantitative Safety & Disposal Data
| Parameter | Specification / Data | Operational Rationale |
| Target Compound | 2-(1-Aminoethyl)pyridine-3-carbonitrile 2HCl | Active pharmaceutical intermediate requiring strict handling. |
| Physical State | Solid (Powder/Crystalline) | High risk of dust aerosolization during transfer. |
| Primary Hazards | Irritant (Eye/Skin), Acute Tox (Oral) | Based on hazard codes (H302, H315, H318) of structural analogs[1]. |
| Incompatible Materials | Strong oxidizers, Strong bases | Bases release the toxic free amine; Oxidizers risk violent exothermic reactions[10]. |
| Extinguishing Media | CO₂, Dry Chemical, Water Spray | Avoid high-pressure water streams to prevent dust dispersion[10]. |
| Disposal Method | Incineration with Flue Gas Scrubbing | Mandatory to neutralize HCl and NOx combustion byproducts[2]. |
References
-
SAFETY DATA SHEET - Sigma-Aldrich. sigmaaldrich.cn. Available at:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. ucr.edu. Available at: [Link]
-
LCSS: PYRIDINE - Stanford Environmental Health & Safety. stanford.edu. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. vumc.org. Available at:[Link]
-
Prudent Practices in Laboratory Safety - Kansas State College of Veterinary Medicine. k-state.edu. Available at: [Link]
-
Chemical Hygiene Plan - USDA ARS. usda.gov. Available at: [Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. chemicalbook.com [chemicalbook.com]
- 3. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 4. Chemical Hygiene Plan : USDA ARS [ars.usda.gov]
- 5. keyorganics.net [keyorganics.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. vet.k-state.edu [vet.k-state.edu]
- 8. vumc.org [vumc.org]
- 9. aaronchem.com [aaronchem.com]
- 10. LCSS: PYRIDINE [web.stanford.edu]
Personal protective equipment for handling 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride
Comprehensive Safety and Operational Guide: Handling 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride
As researchers and drug development professionals scale up the use of functionalized pyridine derivatives, understanding the nuanced handling requirements of these compounds is critical. 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride is a highly valuable building block, but its specific physicochemical properties—namely its presentation as a dihydrochloride salt and the presence of a reactive nitrile group—demand rigorous, scientifically grounded safety protocols.
This guide provides a self-validating operational framework, moving beyond basic safety data to explain the causality behind each required precaution.
Physicochemical Hazard Assessment & Toxicity Mechanism
To handle this compound safely, one must understand how its molecular structure dictates its behavior in the laboratory environment.
While the specific compound is an emerging reagent, its structural class (pyridine-3-carbonitrile derivatives) provides a clear hazard profile. These compounds are universally classified under the Globally Harmonized System (GHS) as Harmful if swallowed (H302) , Causes skin irritation (H315) , Causes serious eye irritation (H319) , and May cause respiratory irritation (H335) [1].
The Dihydrochloride Salt Factor: The base molecule contains two basic nitrogen centers (the pyridine ring and the primary amine). Consequently, it is supplied as a dihydrochloride (2HCl) salt.
-
Hygroscopicity & Aerosolization: The salt form is typically a crystalline powder that can easily aerosolize during transfer.
-
Localized Acidity: When inhaled or exposed to ocular/dermal moisture, the salt dissolves rapidly, releasing two equivalents of hydrochloric acid (HCl) per mole. This causes an immediate, localized drop in pH, which is the primary driver of the severe mucosal and corneal irritation associated with this compound[2].
Hazard pathway and targeted PPE mitigation strategies for handling the dihydrochloride salt.
Personal Protective Equipment (PPE) Specifications
Standard laboratory attire is insufficient. The PPE strategy must specifically isolate the operator from acidic dust and prevent transdermal absorption of the lipophilic pyridine core.
| PPE Category | Technical Specification | Scientific Justification (The "Why") |
| Eye/Face Protection | ANSI Z87.1 / EN 166 tightly fitting safety goggles. | Safety glasses with side shields do not protect against airborne dust. The 2HCl salt will aggressively lower the pH of ocular fluid upon contact, risking severe corneal damage[1]. |
| Hand Protection | Nitrile rubber gloves (Min. thickness: 0.11 mm for splash; 0.4 mm for prolonged contact). | Nitrile provides superior chemical resistance against nitrogenous heterocyclic compounds compared to latex, preventing transdermal absorption[3]. |
| Body Protection | Flame-resistant, anti-static laboratory coat; closed-toe shoes. | Prevents the accumulation of electrostatic charges, which can cause the fine, dry powder to adhere to clothing or unexpectedly aerosolize. |
| Respiratory Protection | N95, P100 (US) or FFP2/FFP3 (EU) particulate respirator. | Required if handling outside a closed system. Prevents inhalation of crystalline dust, which directly causes acute respiratory tract irritation (H335)[2]. |
Operational Workflow: Step-by-Step Methodology
To ensure absolute safety and maintain the integrity of your assays, follow this validated Standard Operating Procedure (SOP) for weighing and dissolution.
Step 1: Environmental Preparation
-
Conduct all open-container operations inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood[4].
-
Ensure the fume hood face velocity is operating within the standard safe range of 0.4–0.6 m/s.
-
Clear the workspace of any strong oxidizing agents or strong bases, as these are incompatible with the compound[3].
Step 2: PPE Donning & Static Control
-
Don PPE in the following order: Lab coat → Respirator → Goggles → Gloves.
-
Expert Insight: Because dihydrochloride salts are prone to static cling, pass an anti-static zero-stat gun over your disposable weighing boats before use. This prevents the powder from "jumping" and aerosolizing.
Step 3: Transfer and Weighing
-
Use a clean, dry stainless steel or disposable plastic spatula.
-
Carefully transfer the required mass. Do not drop the powder from a height, as this generates invisible micro-dust plumes.
Step 4: Dissolution and Neutralization (Critical Step)
-
Slowly add the powder to your solvent.
-
Expert Insight: If you are preparing an aqueous stock solution for a biological assay, be aware that the solution will become highly acidic . The release of two equivalents of HCl will easily overwhelm weak buffers, potentially denaturing proteins or killing cells in your assay.
-
Action: Pre-calculate and add a neutralizing agent (e.g., dilute NaOH), or dissolve the compound in a high-capacity buffer (e.g., 100 mM HEPES, pH 7.4) and verify the final pH before introducing it to biological systems.
Step 5: Doffing and Decontamination
-
Seal the primary chemical container tightly.
-
Wipe down the balance and surrounding surfaces with a damp paper towel (water first to dissolve and capture the salt, followed by 70% ethanol for sanitization).
-
Dispose of gloves and wash hands thoroughly with soap and water[4].
Spill Response and Disposal Plan
Spill Management: Never dry-sweep a spill of 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride, as this will force the dust into the air[5]. Instead, cover the spill with a damp, inert absorbent material (such as sand or a damp paper towel) to trap the dust. Carefully scoop the material into a chemically compatible, sealable container (e.g., HDPE plastic)[2].
Waste Disposal: Because this compound contains a nitrile group, a pyridine ring, and chloride ions, it must not be flushed down the sink.
-
Classification: Designate as "Toxic/Irritant Solid Waste - Halogenated Organic."
-
Destruction: Dispose of contents and containers via an approved hazardous waste disposal plant[2]. The standard industry practice for this chemical class is dissolution in a combustible solvent followed by incineration in a facility equipped with an afterburner and an alkaline scrubber (to neutralize the resulting nitrogen oxides and hydrogen chloride gases)[3].
References
-
Georganics. "Safety Data Sheet - 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE." georganics.sk. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
